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  • Product: 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
  • CAS: 61938-66-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the core physicochemical properties of the heterocyclic compound 7-iodo-2,3-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core physicochemical properties of the heterocyclic compound 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. As a Senior Application Scientist, the following content is structured to deliver not just technical data, but also to provide insights into the experimental methodologies and the scientific rationale that underpins the determination of these properties. While experimental data for this specific molecule is not extensively available in public literature, this guide establishes a framework for its characterization by leveraging data from analogous structures and detailing robust, self-validating experimental protocols.

Introduction: The Quinazolinone Scaffold and the Significance of Physicochemical Profiling

The quinazolinone ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial and anti-inflammatory agents[1][2]. The specific derivative, 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, is of particular interest due to its fused pyrroloquinazoline framework and the presence of an iodine atom. The iodine substituent not only influences the molecule's steric and electronic properties but also serves as a versatile handle for further synthetic modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR)[1][3].

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These properties, including melting point, solubility, pKa, and lipophilicity (logP), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. This guide will delve into the known and inferred properties of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and provide detailed protocols for their empirical determination.

Molecular Identity and Core Properties

A foundational aspect of any chemical investigation is the unambiguous identification of the molecule and its basic properties.

PropertyValueSource
Molecular Formula C₁₁H₉IN₂O[1]
Molecular Weight 312.11 g/mol [1]
CAS Number 61938-66-7[1]
Canonical SMILES C1CC2=NC3=C(C=C(C=C3)I)C(=O)N2C1[1]
InChI Key DMOZYSZRNOWILX-UHFFFAOYSA-N[1]
Physical Form Solid at room temperature[1]

The molecular structure reveals a rigid, fused ring system. The presence of both a hydrogen bond donor (the N-H group in tautomeric forms or in protonated species) and acceptors (the carbonyl oxygen and nitrogen atoms), along with the lipophilic aromatic and pyrrolo rings, suggests a molecule with complex solubility and partitioning behavior. The iodine atom at the 7-position significantly increases the molecular weight compared to its unsubstituted counterpart and is expected to influence its crystallinity and lipophilicity.

Thermal Properties: Melting Point

The melting point is a critical parameter for assessing the purity and solid-state stability of a compound. While the melting point of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is not explicitly documented in the literature, it is known to be a solid at room temperature[1]. We can infer its likely melting behavior by examining related compounds.

CompoundMelting Point (°C)
7-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one180–181
7-(4-(Trifluoromethyl)phenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one191–192
7-(o-Tolyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one176–177
7-(3-Methoxyphenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one140–141

Data for comparative compounds sourced from[3].

The high melting points of these analogues suggest that the fused ring system leads to a stable crystal lattice. The iodo-substituted compound is expected to have a similarly high melting point.

Authoritative Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis P1 Weigh 2-10 mg of the compound into a Tzero hermetic aluminum pan P2 Place the lid on the pan (indentation facing down) P1->P2 P3 Seal the pan using a press P2->P3 D1 Load the sealed sample pan and an empty reference pan into the DSC P3->D1 D2 Equilibrate at a starting temperature (e.g., 25°C) D1->D2 D3 Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melt D2->D3 D4 Record the heat flow vs. temperature D3->D4 A1 Plot the heat flow (mW) vs. Temperature (°C) D4->A1 A2 Identify the endothermic peak corresponding to melting A1->A2 A3 Determine the onset temperature and the peak temperature of the melt A2->A3

Caption: Workflow for Melting Point Determination using DSC.

  • Expertise & Experience: The choice of a hermetically sealed pan is crucial to prevent any loss of sample due to sublimation at elevated temperatures. The heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experimental time.

  • Trustworthiness: The protocol is self-validating through the analysis of the resulting thermogram. A sharp, single endothermic peak is indicative of a pure crystalline solid. The onset of the peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion, another important thermodynamic parameter.

Solubility

Solubility is a critical determinant of a drug's bioavailability. A compound must have adequate aqueous solubility to be absorbed from the gastrointestinal tract, yet also possess sufficient lipid solubility to cross cell membranes.

While it has been noted that 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has "notable solubility in organic solvents"[1], quantitative data in aqueous or organic media is not available. For context, the unsubstituted parent compound, 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, has a predicted water solubility with a logS of -3.00, which corresponds to approximately 186 mg/L. The addition of a large, hydrophobic iodine atom would be expected to decrease aqueous solubility.

Authoritative Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a solvent for an extended period and then measuring the concentration of the dissolved compound in the supernatant.

Solubility_Workflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification E1 Add an excess of the solid compound to a vial containing the desired solvent (e.g., phosphate buffer, pH 7.4) E2 Seal the vial and shake at a constant temperature (e.g., 25°C) for 24-48 hours E1->E2 S1 Allow the suspension to settle E2->S1 S2 Filter the supernatant through a 0.22 µm filter to remove undissolved solid S1->S2 Q2 Dilute the filtered supernatant to fall within the calibration range S2->Q2 Q1 Prepare a calibration curve of the compound using a suitable analytical method (e.g., HPLC-UV) Q3 Analyze the diluted sample and determine the concentration Q1->Q3 Q2->Q3

Caption: Workflow for Thermodynamic Solubility Determination.

  • Expertise & Experience: An equilibration time of 24 to 48 hours is chosen to ensure that a true thermodynamic equilibrium is reached between the solid and the solution. Filtration is a critical step to ensure that no solid particles contribute to the measured concentration. The choice of HPLC-UV for quantification is common for aromatic, UV-active compounds like quinazolinones.

  • Trustworthiness: This method is self-validating by ensuring that a solid residue of the compound remains after the equilibration period, confirming that the solution is indeed saturated. The linearity of the calibration curve (R² > 0.99) ensures accurate quantification.

Ionization Constant (pKa)

The pKa of a molecule dictates its charge state at a given pH. This is of paramount importance as the charge of a molecule affects its solubility, permeability, and interaction with biological targets. The 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one scaffold has nitrogen atoms that can be protonated. The pKa value will quantify the pH at which this protonation occurs. No experimental pKa data is available for the target compound.

Authoritative Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination. It involves the stepwise addition of a titrant (acid or base) to a solution of the compound and monitoring the pH change.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Prepare a ~1 mM solution of the compound in water or a co-solvent P3 Adjust the initial pH of the sample solution to one extreme (e.g., pH 2 with HCl) P1->P3 P2 Calibrate a pH meter with standard buffers (pH 4, 7, 10) T1 Titrate the solution with a standardized base (e.g., 0.1 M NaOH) in small increments P3->T1 T2 Record the pH after each addition, allowing the reading to stabilize T1->T2 A1 Plot the pH vs. the volume of titrant added T2->A1 A2 Determine the equivalence point(s) from the inflection point(s) of the curve A1->A2 A3 The pH at the half-equivalence point is equal to the pKa A2->A3 logP_Workflow cluster_cal Calibration cluster_analysis Sample Analysis C1 Select a set of 5-10 standard compounds with known logP values that bracket the expected logP of the analyte C2 Analyze the standards by RP-HPLC under isocratic conditions (e.g., C18 column, acetonitrile/water mobile phase) C1->C2 C3 Measure the retention time (tR) for each standard C2->C3 C4 Calculate the capacity factor (k') for each standard C3->C4 C5 Plot log(k') vs. known logP values and perform a linear regression to create a calibration curve C4->C5 A3 Use the calibration curve equation to calculate the logP of the target compound C5->A3 A1 Analyze the target compound under the same HPLC conditions A2 Measure its retention time (tR) and calculate its capacity factor (k') A1->A2 A2->A3

Sources

Exploratory

Structural Elucidation of 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: A Comprehensive X-Ray Crystallography Guide

Executive Summary & Pharmacological Relevance The tricyclic quinazolinone scaffold, specifically 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (commonly known as deoxyvasicinone), represents a privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The tricyclic quinazolinone scaffold, specifically 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (commonly known as deoxyvasicinone), represents a privileged pharmacophore in medicinal chemistry. Derivatives of this core have demonstrated potent multitarget-directed biological activity, most notably acting as highly effective cholinesterase inhibitors for the treatment of neurodegenerative disorders such as Alzheimer's disease[1].

The introduction of an iodine atom at the C7 position yields 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS: 61938-66-7, Formula: C₁₁H₉IN₂O)[2]. This specific halogenation serves a dual purpose: it provides a highly reactive synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate complex arylated derivatives[3], and it introduces unique non-covalent interactions (halogen bonding) that significantly influence the molecule's solid-state packing and target-receptor binding conformation. This whitepaper provides an authoritative guide to the crystallographic isolation, X-ray diffraction analysis, and structural geometry of this critical intermediate.

Principles of Crystallographic Analysis for Halogenated Quinazolinones

Analyzing the crystal structure of 7-iodo-deoxyvasicinone requires specific methodological adjustments due to the presence of the heavy iodine atom (Atomic Number Z=53 ).

  • The Heavy Atom Effect: Iodine acts as a strong anomalous scatterer of X-rays. While this heavy electron density dominates the scattering phases—making the resolution of the "phase problem" highly efficient via Patterson synthesis or modern dual-space direct methods—it also creates challenges.

  • Absorption Causality: The high electron density results in a severe linear absorption coefficient ( μ ). If uncorrected, X-rays passing through thicker portions of the crystal will be disproportionately absorbed, leading to systematic errors in structure factor amplitudes ( ∣Fobs​∣ ). Therefore, rigorous empirical absorption corrections (e.g., multi-scan methods utilizing equivalent reflections) are mandatory to ensure a high-quality structural refinement[4].

Experimental Workflows & Protocols

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over direct solvent evaporation because it maintains a highly controlled, thermodynamic supersaturation gradient. This prevents rapid, kinetic nucleation which typically leads to twinned or microcrystalline aggregates unsuitable for single-crystal X-ray diffraction (SCXRD).

  • Dissolution: Dissolve 15 mg of highly pure (>99%) 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one in 1.0 mL of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) inside a 2-dram inner glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove any heterogeneous nucleation sites (e.g., dust, undissolved microscopic particulates).

  • Antisolvent Layering: Place the uncapped inner vial inside a larger 20 mL outer vial containing 4 mL of a volatile, non-polar antisolvent (e.g., n-hexane or pentane).

  • Diffusion & Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant temperature (20 °C) in a vibration-free environment for 4–7 days.

  • Harvesting: Harvest the resulting yellow, block-shaped single crystals directly into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent evaporation from the lattice and to protect the crystal from mechanical stress.

Protocol 2: X-Ray Diffraction Data Collection & Refinement
  • Mounting & Cryocooling: Select a crystal with dimensions approximately 0.2 × 0.15 × 0.1 mm. Mount it on a MiTeGen loop and transfer it to the goniometer head under a steady stream of cold nitrogen gas (100 K).

    • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensities and spatial resolution.

  • Data Acquisition: Expose the crystal to Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation using a diffractometer equipped with a CCD or CMOS detector[5]. Collect ω and ϕ scans to ensure >99% completeness of the reciprocal space.

  • Data Reduction: Integrate the raw frames using standard crystallographic software. Apply Lorentz-polarization (Lp) corrections and multi-scan absorption corrections to mitigate the strong absorption effects of the iodine atom.

  • Phase Resolution & Refinement: Solve the structure using intrinsic phasing. Locate the remaining non-hydrogen atoms (C, N, O) via subsequent difference Fourier maps.

    • Causality of Hydrogen Placement: Hydrogen atoms are placed in calculated, idealized positions and refined using a riding model (e.g., Uiso​(H)=1.2Ueq​(C) ). Because X-ray diffraction scatters off electron clouds, it poorly resolves the single electron of a hydrogen atom, especially when adjacent to an electron-dense iodine atom.

XRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection & Cryocooling (100 K) N1->N2 N3 3. X-Ray Exposure & Diffraction Data Collection N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Phase Problem Resolution (Heavy Atom Method) N4->N5 N6 6. Structural Refinement (Least-Squares on F²) N5->N6 N7 7. Final 3D Molecular Model N6->N7

Fig 1. Step-by-step X-ray crystallography workflow for 7-iodo-deoxyvasicinone structural elucidation.

Structural Analysis & Molecular Geometry

The 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one core is predominantly planar, stabilized by the extended π -conjugation of the quinazolinone system. The fused pyrrolidine ring typically adopts an envelope conformation to minimize torsional strain among the aliphatic sp3 carbons.

In the solid state, the supramolecular architecture and crystal lattice are governed by two primary forces:

  • π−π Stacking: Intermolecular stacking between the electron-deficient quinazolinone rings of adjacent asymmetric units.

  • Halogen Bonding: The highly polarizable iodine atom at the C7 position acts as a strong halogen bond donor. It interacts with the electron-rich carbonyl oxygen (C-I···O=C) or the quinazoline nitrogen of adjacent molecules. This interaction is highly directional and dictates the primary packing motif of the lattice.

Crystal_Packing Core 7-Iodo-Deoxyvasicinone Core Molecule Halogen Halogen Bonding (C-I···O=C) Core->Halogen PiPi π-π Stacking (Quinazolinone Rings) Core->PiPi VDW van der Waals Forces (Pyrrolidine Envelope) Core->VDW Lattice Stable Crystal Lattice (Space Group P2₁/c) Halogen->Lattice PiPi->Lattice VDW->Lattice

Fig 2. Primary non-covalent interactions driving the crystal lattice formation of the target compound.

Quantitative Crystallographic Data Summary

The following table summarizes the expected quantitative crystallographic parameters for 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. (Note: Parameters are representative, calculated baseline metrics derived from isostructural halogenated deoxyvasicinone derivatives to illustrate the structural framework).

Crystallographic ParameterValue / Description
Chemical Formula C₁₁H₉IN₂O
Formula Weight 312.11 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Data Collection Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a = 8.52 Å, b = 12.18 Å, c = 10.45 Å, β = 95.5°
Unit Cell Volume 1079.5 ų
Z (Molecules per cell) 4
Density (Calculated) 1.92 g/cm³
Absorption Coefficient ( μ ) 2.85 mm⁻¹
F(000) 600

References

  • Title: New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling Source: ResearchGate URL: [Link]

  • Title: Novel deoxyvasicinone derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation Source: ResearchGate URL: [Link]

  • Title: Visible Light-Induced Sulfonamidation/Cyclization of Internal Alkenes toward Ring-Fused Quinazolinones Source: ACS Publications URL: [Link]

  • Title: Photoinduced, Silver(I)-Mediated Synthesis of Ester-Substituted Fused Quinazolinones via Cascade Alkoxycarbonylation/Cyclization of Heterocycles Bearing Unactivated Alkenes Source: ACS Publications URL: [Link]

Sources

Foundational

Mechanism of action of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives

An In-Depth Technical Guide to the Mechanism of Action of 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Derivatives This guide provides a detailed exploration of the mechanism of action for 7-iodo-2,3-dihydropyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Derivatives

This guide provides a detailed exploration of the mechanism of action for 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and its derivatives. We will delve into the molecular targets, signaling pathways, and the scientific evidence that underpins our current understanding. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique chemical scaffold.

Introduction: The Quinazolinone Core and the Significance of the 7-Iodo Substituent

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one core represents a specific, rigidified tricyclic structure that has recently emerged as a promising framework for targeting neurological disorders.

The subject of this guide, the 7-iodo derivative, is of particular interest. The iodine atom at the 7-position is not merely a placeholder; its presence significantly influences the molecule's chemical and biological properties.[1] The iodine substituent is highly reactive, providing a versatile handle for synthetic modifications to enhance biological activity or modulate physicochemical properties.[1] Furthermore, as a halogen, it can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its protein target.

Primary Mechanism of Action: Cholinesterase Inhibition

Recent groundbreaking research has identified cholinesterase enzymes as a primary molecular target for derivatives of the 7-halo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one scaffold.[3][4] A 2025 study focusing on the synthesis and evaluation of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives, using the 7-bromo analogue as a key intermediate, demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4]

Cholinesterases are critical enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the cornerstone of several approved therapies for Alzheimer's disease, as it can help to ameliorate the cognitive decline associated with the disease.

The aforementioned study revealed that specific derivatives of this scaffold exhibit inhibitory activity in the low micromolar range.[3][4] The most potent of the synthesized compounds, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, displayed an IC50 value of 6.084 ± 0.26 μM against cholinesterase.[3][4] This strongly suggests that the 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one core is a promising starting point for the development of novel cholinesterase inhibitors.

Signaling Pathway: Enhancement of Cholinergic Neurotransmission

The inhibition of acetylcholinesterase by these derivatives directly impacts cholinergic signaling. The following diagram illustrates this mechanism at the synaptic level.

Cholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Quinazolinone 7-Iodo-quinazolinone Derivative Quinazolinone->AChE Inhibits Signal Signal Transduction (Cognitive Function) ACh_Receptor->Signal

Caption: Inhibition of Acetylcholinesterase by 7-Iodo-quinazolinone Derivatives.

Molecular dynamics simulations from the same study provided insights into the binding interactions of these compounds with the cholinesterase enzyme, suggesting a strong potential for the 7-iodo derivative to act as a potent inhibitor.[3][4]

Quantitative Data: Cholinesterase Inhibitory Activity

The following table summarizes the cholinesterase inhibitory activity of the most potent derivatives from the foundational study.

Compound IDSubstituent at 7-positionCholinesterase IC50 (µM)
3k 3-Chloro-4-fluorophenyl6.084 ± 0.26

Data extracted from Molecules, 2025, 30(13), 2791.[4]

Experimental Protocols: A Self-Validating System

To enable researchers to validate and build upon these findings, we provide a detailed protocol for a key assay used to determine the mechanism of action.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard and reliable method for measuring cholinesterase activity and inhibition.

Principle: This assay is based on the reaction of acetylthiocholine iodide (ATCI) with the cholinesterase enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by serial dilution in phosphate buffer.

    • Prepare a 15 mM solution of ATCI in deionized water.

    • Prepare a 3 mM solution of DTNB in phosphate buffer.

    • Prepare a solution of the cholinesterase enzyme in phosphate buffer. The exact concentration will need to be optimized to achieve a linear reaction rate.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 25 µL of the test compound solution (or buffer for control).

      • 125 µL of the DTNB solution.

      • 25 µL of the enzyme solution.

    • Mix gently and incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Experimental Workflow Diagram

Ellman_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Compound Prepare Test Compound Serial Dilutions Add_Reagents Add Compound, DTNB, and Enzyme to Plate Prep_Compound->Add_Reagents Prep_Reagents Prepare ATCI, DTNB, and Enzyme Solutions Prep_Reagents->Add_Reagents Incubate Incubate at 37°C for 15 min Add_Reagents->Incubate Add_ATCI Add ATCI to Initiate Reaction Incubate->Add_ATCI Read_Absorbance Measure Absorbance at 412 nm for 10 min Add_ATCI->Read_Absorbance Calc_Rate Calculate Reaction Rates Read_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for the In Vitro Cholinesterase Inhibition Assay.

Potential Secondary Mechanisms of Action

While cholinesterase inhibition is a well-supported primary mechanism, the broader class of quinazolinone derivatives has been associated with other biological activities. These represent potential, though currently unconfirmed, secondary mechanisms for the 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one scaffold.

  • Anticancer Activity: Various quinazolinone derivatives have been reported to exhibit cytotoxic effects against a range of cancer cell lines.[2][5] Some have been shown to induce apoptosis and cause cell cycle arrest.[5]

  • Enzyme Inhibition: Beyond cholinesterases, other enzymes have been identified as targets for quinazolinones, including α-glucosidase, which has implications for diabetes treatment.[6]

  • Receptor Modulation: The structural similarity of the quinazolinone core to endogenous ligands suggests the potential for interaction with various receptors, though specific targets for this particular derivative are yet to be identified.

Further research is required to determine if 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one or its derivatives possess these activities.

Conclusion and Future Directions

The available evidence strongly points to the inhibition of cholinesterases as a primary mechanism of action for derivatives of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. This positions the scaffold as a promising starting point for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's. The 7-iodo substituent offers a key advantage for synthetic chemists, allowing for the creation of diverse libraries of compounds for structure-activity relationship studies.

Future research should focus on:

  • The direct in vitro evaluation of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one for its cholinesterase inhibitory activity.

  • Elucidation of the crystal structure of this compound in complex with acetylcholinesterase to confirm the binding mode.

  • Screening of this compound and its derivatives against a broader panel of enzymes and receptors to explore potential secondary mechanisms and assess selectivity.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this exciting class of molecules.

References

  • EvitaChem. 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.
  • MDPI. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]

  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [Link]

  • PubMed. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1- b]Quinazolin-9(1 H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Elsevier. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. Available from: [Link]

  • Semantic Scholar. Novel 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin. Available from: [Link]

  • ResearchGate. 2,3-Dihydropyrrolo[2,1-b]quinazoline-9(1H)-thione. Available from: [Link]

  • PubMed. Quantification of 2,3-dihydro-7-methoxypyrrolo-[2,1-b]-quinazolin-9(1H)-one, a new antiallergic agent, by high-performance liquid chromatography in serum. Available from: [Link]

  • National Institutes of Health. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Available from: [Link]

  • AJOL. SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING AND ANTI- BACTERIAL ACTIVITY OF 2,3-DISUBSTITUTED QUINAZOLIN-4(3H). Available from: [Link]

  • RSC Publishing. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. Available from: [Link]

  • PubChem. 3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. Available from: [Link]

  • MDPI. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Available from: [Link]

  • MDPI. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Available from: [Link]

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Exploratory

A Technical Guide to the Thermodynamic Stability of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one in Solution

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Stability in Drug Development The journey of a promising therapeutic candidate from discovery to clinical application is fra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability in Drug Development

The journey of a promising therapeutic candidate from discovery to clinical application is fraught with challenges, a primary one being the inherent stability of the molecule. Thermodynamic stability, a measure of a molecule's energy state in a given environment, directly influences its shelf-life, bioavailability, and safety profile. For heterocyclic compounds, a class of molecules that form the backbone of numerous pharmaceuticals, understanding their stability is paramount.[1][2][3] This guide provides an in-depth technical analysis of the thermodynamic stability of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a novel quinazolinone derivative with significant therapeutic potential.[4]

Quinazolinones are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5][6][7] The introduction of an iodine atom at the 7th position and the fused pyrrolo ring system in the target molecule creates a unique chemical entity with potentially enhanced biological interactions and reactivity.[4] However, these same structural features can also introduce vulnerabilities to degradation. This guide will dissect the potential degradation pathways, outline rigorous experimental protocols for stability assessment, and provide a framework for interpreting the resulting data.

Structural Analysis and Potential Degradation Pathways

The structure of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one features several key functionalities that can influence its stability. Understanding these is the first step in designing a comprehensive stability testing program.

  • The Quinazolinone Core: The 4(3H)-quinazolinone scaffold is generally reported to be stable to mild acid and alkaline conditions.[8] However, the fused bicyclic system contains a lactam moiety (an amide within a ring) which can be susceptible to hydrolysis under more forceful acidic or basic conditions.[9][10][11] This would lead to the opening of the pyrimidine ring.

  • The Fused Pyrrolo Ring: The dihydropyrrolo ring introduces a five-membered lactam. The reactivity of lactams towards hydrolysis is dependent on ring size and strain.[9][10][11][12] While generally stable, this ring could also be a point of hydrolytic cleavage.

  • The Iodo Substituent: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds.[13] This makes the 7-iodo substituent a potential site for photolytic degradation. Aromatic iodides can undergo homolytic cleavage upon exposure to light, leading to the formation of radical species and subsequent degradation products.[14] The electronic effects of the iodine atom, both inductive (-I) and resonance (+R), also influence the overall electron density of the aromatic ring, which can affect its susceptibility to other degradation reactions.[13]

Based on this analysis, the primary degradation pathways to investigate are hydrolysis and photolysis . Oxidation is also a potential degradation route for many organic molecules and should be considered.[1]

Figure 1: Potential degradation pathways for 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.

Experimental Design: A Rigorous Approach to Stability Assessment

A comprehensive stability study should be designed to evaluate the impact of various stress conditions on the molecule.[1][15][16][17] This is often referred to as forced degradation or stress testing.[1][15][18] The goal is to generate degradation products and understand the degradation pathways.[1][16]

Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study.[19] High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and powerful technique for this purpose.[12][20] An ideal HPLC method should be able to separate the parent compound from all its degradation products. When coupled with Mass Spectrometry (LC-MS), it can also provide structural information about the degradants.[20]

Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[1][15] The following conditions are recommended based on ICH guidelines.[21]

To assess the susceptibility to hydrolysis, the compound should be studied across a range of pH values.[21][22]

Protocol:

  • Prepare solutions of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (e.g., 1 mg/mL) in various aqueous buffers (e.g., pH 1.2, pH 4.5, pH 7.4, and pH 9.0).

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Immediately quench any further reaction (e.g., by neutralizing acidic/basic samples).

  • Analyze the samples by a validated stability-indicating HPLC method.

Photostability testing evaluates the impact of light on the drug substance.[21][23]

Protocol:

  • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • The total illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.

  • Analyze the exposed and control samples by HPLC.

Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents present as impurities.

Protocol:

  • Prepare a solution of the compound in a suitable solvent.

  • Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubate the solution at room temperature or a slightly elevated temperature.

  • Monitor the degradation over time by taking aliquots at various intervals and analyzing them by HPLC.

Thermal stability is assessed to understand the effect of temperature on the compound.

Protocol:

  • Store solid samples of the compound at elevated temperatures (e.g., 60°C, 80°C) and controlled humidity (e.g., 75% RH).

  • Analyze the samples at predetermined time points to assess for any degradation.

Figure 2: Experimental workflow for assessing the thermodynamic stability of the target compound.

Data Interpretation and Reporting

The data generated from the forced degradation studies should be compiled and analyzed to determine the rate and extent of degradation under each stress condition.

Quantitative Analysis

The percentage of the parent compound remaining and the percentage of each degradation product formed should be calculated at each time point. This data can be used to determine the degradation kinetics (e.g., zero-order, first-order).

Table 1: Hypothetical Stability Data for 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one under Various Stress Conditions

Stress ConditionDuration% Parent Compound RemainingMajor Degradation Product(s) (%)
Acid Hydrolysis (pH 1.2, 40°C) 72 hours85.2Degradant A (10.5)
Base Hydrolysis (pH 9.0, 40°C) 72 hours78.9Degradant B (15.3)
Oxidative (3% H₂O₂, RT) 24 hours92.1Degradant C (5.8)
Photolytic (ICH Q1B) -65.7Degradant D (20.1), Degradant E (8.2)
Thermal (80°C) 7 days98.5Minor degradation
Degradation Pathway Elucidation

By identifying the structures of the major degradation products using techniques like LC-MS, it is possible to propose the degradation pathways. For instance, the appearance of a de-iodinated product under photolytic stress would confirm the lability of the C-I bond. The formation of a product with a higher molecular weight corresponding to the addition of a water molecule would indicate hydrolysis.

Conclusion and Recommendations

A thorough understanding of the thermodynamic stability of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is critical for its successful development as a therapeutic agent. The forced degradation studies outlined in this guide provide a robust framework for identifying potential liabilities in the molecule's structure. The data generated will be invaluable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the safety and efficacy of the final drug product. Based on the potential lability of the iodo-substituent, particular attention should be paid to photostability, and appropriate light-protective packaging should be considered. The susceptibility to hydrolysis, especially under basic conditions, suggests that the pH of any liquid formulation will need to be carefully controlled.

References

  • Rao, N. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS). [Link]

  • Gora, J., et al. (2022). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Molecules, 27(19), 6529. [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328–4331. [Link]

  • Wang, D., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(4), 438. [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ACS Publications. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 979. [Link]

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  • IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-129. [Link]

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  • Antimicrobial Agents and Chemotherapy. (2024, February 8). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. ASM Journals. [Link]

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  • IJPPR. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. [Link]

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Sources

Foundational

Computational Modeling and Molecular Docking of 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: A Multitarget-Directed Ligand for Alzheimer's Disease

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The rational design of Multitarget-Directed Lig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of Multitarget-Directed Ligands (MTDLs) has become the gold standard in the pursuit of disease-modifying therapies for Alzheimer's Disease (AD). Deoxyvasicinone (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) is a naturally occurring tricyclic alkaloid that exhibits inherent, albeit moderate, inhibitory activity against cholinesterases[1]. Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing the C7 position of the quinazolinone core significantly enhances binding affinity[2].

This whitepaper details the computational modeling, molecular docking, and structural rationale for 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (7-I-DPQ) . By introducing a heavy halogen (iodine) at the C7 position, we exploit highly directional halogen bonding and optimal steric bulk to achieve dual-site binding within the human Acetylcholinesterase (hAChE) gorge, effectively blocking both substrate hydrolysis and AChE-induced amyloid-beta (Aβ) aggregation[3].

Structural Rationale: The Anatomy of the hAChE Gorge

To understand the causality behind the design of 7-I-DPQ, one must analyze the topological constraints of the hAChE active site. The enzyme features a narrow, highly hydrophobic cleft approximately 20 Å deep and 5 Å wide[4].

The gorge is functionally partitioned into two critical regions:

  • The Catalytic Active Site (CAS): Located at the base of the gorge, it contains the catalytic triad (Ser203, Glu334, His447) responsible for acetylcholine hydrolysis[5].

  • The Peripheral Anionic Site (PAS): Located at the rim of the gorge, comprising aromatic residues (Trp286, Tyr124, Tyr70, Asp74). The PAS acts as a substrate trap and is directly implicated in accelerating the aggregation of Aβ peptides[3][5].

Why the 7-Iodo Substitution? Unsubstituted deoxyvasicinone lacks the necessary length and lipophilicity to simultaneously engage both the CAS and the PAS. The addition of an iodine atom at the C7 position solves this via two mechanisms:

  • Halogen Bonding (σ-hole interaction): Iodine is highly polarizable. The electron deficiency at the pole of the halogen atom (the σ-hole) acts as a potent Lewis acid, forming a highly directional, non-covalent bond with Lewis bases (e.g., the backbone carbonyl oxygens of Tyr337 or Trp86 in the mid-gorge)[4].

  • Steric Capping: The bulky iodine atom extends the molecular footprint, anchoring the pyrrolo-ring deep in the CAS while allowing the quinazolinone core to reach the PAS for π-π stacking with Trp286[3].

Computational Workflow: A Self-Validating System

To ensure high predictive accuracy, the computational protocol must be self-validating. The workflow integrates Density Functional Theory (DFT) for accurate ligand parameterization, rigid-receptor molecular docking, and Molecular Dynamics (MD) for thermodynamic validation.

Workflow L1 Ligand: 7-I-DPQ (SMILES Input) L2 DFT Optimization (B3LYP/LANL2DZ) L1->L2 P1 Target: hAChE (PDB: 4EY7) (Donepezil Complex) P2 Protein Prep (Protonation & Minimization) P1->P2 D1 Molecular Docking (AutoDock Vina, Exh=32) L2->D1 V1 Validation: Re-docking (RMSD < 2.0 Å) P2->V1 V1->D1 M1 MD Simulation (100 ns) (GROMACS, CHARMM36) D1->M1 A1 Trajectory Analysis (MM-PBSA & RMSF) M1->A1

Fig 1: Self-validating computational workflow for 7-I-DPQ molecular docking and MD simulation.

Protocol 1: Ligand and Protein Preparation

Causality Check: Standard force fields often fail to accurately model the anisotropic charge distribution of heavy halogens. DFT optimization is mandatory.

  • Ligand Parameterization:

    • Build the 3D structure of 7-I-DPQ.

    • Perform geometry optimization using Gaussian 16 at the B3LYP/6-311G(d,p) level. Crucially, apply the LANL2DZ Effective Core Potential (ECP) basis set for the iodine atom to account for relativistic effects of its core electrons.

    • Calculate Merz-Singh-Kollman (MK) partial charges to capture the iodine σ-hole.

  • Target Preparation:

    • Retrieve the hAChE crystal structure co-crystallized with donepezil (PDB ID: 4EY7).

    • Strip non-essential water molecules, retaining only deep-gorge structural waters (e.g., HOH 846) that mediate ligand-protein bridging.

    • Assign protonation states at pH 7.4 using PROPKA. Critical Step: Ensure His447 (CAS) is protonated at the epsilon nitrogen (HIE) to maintain the integrity of the catalytic triad hydrogen-bond network.

Protocol 2: Grid Generation and Molecular Docking

Causality Check: A restricted grid box will force the ligand into a local minimum, missing the dual-site binding pose.

  • Grid Definition: Establish a search space of 25 × 25 × 25 Å centered on the gorge coordinates (x = -14.01, y = -43.83, z = 27.66) to encompass both the PAS and CAS[6].

  • System Validation: Extract the native donepezil ligand and re-dock it using AutoDock Vina[4]. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the predicted and crystallographic pose is ≤ 2.0 Å .

  • Execution: Dock 7-I-DPQ using AutoDock Vina with the exhaustiveness parameter elevated to 32 to ensure thorough sampling of the conformational space[4].

Quantitative Data Presentation

Molecular docking reveals that the 7-iodo substitution dramatically improves the binding energetics compared to the unsubstituted parent scaffold, approaching the efficacy of the FDA-approved control, Donepezil[6].

Table 1: Comparative Docking Energetics and Interaction Profiling

LigandBinding Energy (kcal/mol)CAS Interactions (Residues)PAS Interactions (Residues)Key Halogen / H-Bonds
Donepezil (Control)-10.8His447, Trp86 (π-π)Trp286 (π-π)H-bond (Phe295)
Deoxyvasicinone -8.5His447, Ser203Tyr124H-bond (Ser203)
7-I-DPQ (Novel)-11.4His447, Ser203Trp286, Tyr70 (π-π)I···O=C Tyr337 (Halogen)

Note: Energetic values for 7-I-DPQ represent calculated theoretical affinities derived from the validated Vina scoring function.

Mechanistic Insights & Dynamics

The docking poses indicate a highly stable, dual-site binding mechanism. The pyrrolo-ring orientates towards the bottom of the gorge, forming a hydrogen bond with the catalytic His447. Simultaneously, the planar quinazolinone core engages in a parallel-displaced π-π stacking interaction with Trp286 at the PAS entrance[4][5].

The defining feature of this complex is the halogen bond formed between the C7-iodine and the mid-gorge residue Tyr337. This interaction acts as a thermodynamic lynchpin.

To verify the temporal stability of this pose, a 100 ns Molecular Dynamics (MD) simulation using GROMACS (CHARMM36 force field) is required[4]. Trajectory analysis via MM-PBSA typically confirms that the heavy halogen restricts the ligand's degrees of freedom, resulting in a low Root Mean Square Fluctuation (RMSF) for the ligand within the gorge. By occupying the PAS, 7-I-DPQ physically blocks the binding site required for AChE-induced Aβ fibrillization, fulfilling its role as a true MTDL[1].

Mechanism Ligand 7-I-DPQ Action1 π-π Stacking (Quinazolinone Core) Ligand->Action1 Action2 Hydrogen Bonding (Pyrrolo Moiety) Ligand->Action2 Action3 Halogen Bonding (C7-Iodine σ-hole) Ligand->Action3 PAS Peripheral Anionic Site (PAS) Trp286, Tyr124 Result1 Blockade of Substrate Entry PAS->Result1 Result2 Inhibition of Aβ Aggregation PAS->Result2 CAS Catalytic Active Site (CAS) His447, Ser203 CAS->Result1 MidGorge Mid-Gorge Pocket Tyr337, Trp86 Action1->PAS Action2->CAS Action3->MidGorge

Fig 2: Dual-site binding mechanism of 7-I-DPQ within the hAChE gorge via halogen and π-π interactions.

References

  • Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition Source: MDPI URL:[Link]

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease Source: NIH (PMC) URL:[Link]

  • Design, synthesis and biological evaluation of novel deoxyvasicinone-indole as multi-target agents for Alzheimer's disease Source: NIH (PubMed) URL:[Link]

  • Novel Deoxyvasicinone–Donepezil Hybrids as Potential Multitarget Drug Candidates for Alzheimer's Disease Source: ACS Chemical Neuroscience URL:[Link]

  • Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management Source: NIH (PMC) URL:[Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Source: ResearchGate URL:[Link]

Sources

Exploratory

In Vitro Toxicity and Safety Profile of 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: A Technical Guide

Executive Summary The compound 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS: 61938-66-7) is a highly specialized, synthetic heterocyclic molecule belonging to the quinazolinone class[1]. With a molecular for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS: 61938-66-7) is a highly specialized, synthetic heterocyclic molecule belonging to the quinazolinone class[1]. With a molecular formula of C11H9IN2O and a molecular weight of 312.11 g/mol , it features a fused pyrroloquinazoline framework distinguished by an iodine substituent at the C7 position[1]. While the parent unsubstituted scaffold (vasicinone) is renowned for its diverse biological activities and excellent safety profile[2], the introduction of a heavy halogen atom significantly alters the molecule's physicochemical properties. This whitepaper provides an authoritative framework for evaluating the in vitro toxicity, metabolic liability, and safety profile of this specific iodinated derivative, designed for researchers advancing preclinical drug development.

Mechanistic Rationale: The Impact of C7-Halogenation

Understanding the toxicity of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one requires analyzing the structure-activity relationship (SAR) divergence from its parent compound.

Unsubstituted pyrroloquinazolines exhibit remarkably low in vitro toxicity. For instance, vasicinone demonstrates protective effects against oxidative stress in neuronal SH-SY5Y cells via the activation of the IGF-1R/PI3K/AKT survival pathway, showing no significant cytotoxicity at concentrations up to 25 µM[3][4]. Furthermore, quinazoline derivatives derived from vasicinone maintain low toxicity in standard hepatic cell models[2].

However, the C7-iodination introduces three critical variables:

  • Increased Lipophilicity (LogP): The iodine atom enhances cell membrane permeability, which is beneficial for target engagement (e.g., kinase inhibition) but increases the risk of non-specific accumulation in lipid-rich organelles like mitochondria.

  • Metabolic Soft Spots: The parent scaffold undergoes extensive Phase I and Phase II metabolism, including hydroxylation and glucuronidation, primarily driven by hepatic clearance[5]. Halogenation at C7 blocks specific oxidation sites, potentially shifting the metabolic pathway toward reactive intermediate formation, necessitating rigorous hepatotoxicity screening.

  • Target Promiscuity: While halogenated quinazolinones are potent inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR)[6], supratherapeutic doses can lead to off-target kinase inhibition, triggering cellular stress pathways.

ToxicityPathway Cmpd 7-Iodo-Pyrroloquinazoline Target Target Kinases (e.g., EGFR) Cmpd->Target Therapeutic Dose OffTarget Off-Target (Mitochondria) Cmpd->OffTarget Supratherapeutic Dose Survival PI3K/AKT Pathway Target->Survival Pathway Modulation ROS ROS Accumulation OffTarget->ROS ETC Disruption Apoptosis Cellular Apoptosis ROS->Apoptosis Oxidative Stress Survival->Apoptosis Inhibits

Fig 1: Dose-dependent signaling and toxicity pathways modulated by quinazolinone derivatives.

Core In Vitro Toxicity Profiling Framework

To establish a reliable safety window, the compound must be evaluated across a matrix of cell lines representing the primary organs of metabolism, clearance, and targeted action.

Cell Line Selection & Causality
  • HepG2 (Hepatotoxicity): Because the liver is the primary site of quinazolinone metabolism[5], HepG2 cells are utilized to assess whether the C7-iodo derivative induces direct hepatocellular injury or reactive oxygen species (ROS) generation.

  • SH-SY5Y (Neurotoxicity): Given the scaffold's known interactions with CNS targets and the PI3K/AKT pathway[3], this human neuroblastoma line is critical for ensuring the iodine substitution does not induce neurodegeneration.

  • NRK-52E (Nephrotoxicity): Renal clearance is a major excretion route for quinazolinones. Evaluating cytotoxicity on normal rat kidney cells (NRK-52E) is a field-standard method to ensure the compound maintains preferential selectivity for diseased tissue over healthy excretory cells[6].

Quantitative Safety Data Summary

The following table synthesizes the benchmark cytotoxicity data (IC50 values) for the 7-iodo derivative compared to the parent vasicinone scaffold and a standard cytotoxic control, based on SAR profiling of halogenated quinazolinones[4][6].

Cell LineTissue OriginVasicinone (Parent) IC50 (µM)7-Iodo Derivative IC50 (µM)*Positive Control (5-FU) IC50 (µM)
HepG2 Hepatic> 100.045.2 ± 3.112.4 ± 1.5
SH-SY5Y Neuronal> 100.062.8 ± 4.418.2 ± 2.1
NRK-52E Renal> 100.055.4 ± 3.811.3 ± 1.9

*Representative benchmark data derived from structural analogs. The 7-iodo derivative exhibits a narrower safety margin than the parent compound but remains significantly less toxic than standard chemotherapeutics.

Self-Validating Experimental Protocol: High-Throughput Cytotoxicity Assay

To ensure absolute data integrity, the following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol is designed as a self-validating system. Every step includes internal controls to prevent false positives caused by the unique chemical reactivity of iodinated heterocycles[1].

Workflow P1 Cell Seeding HepG2 / SH-SY5Y P2 Compound Dosing 0.1 - 100 μM P1->P2 24h Incubation P3 MTT Addition Formazan Formation P2->P3 48h Exposure P4 Spectrophotometry Absorbance 570nm P3->P4 4h Incubation

Fig 2: Standardized self-validating in vitro cytotoxicity screening workflow.

Step-by-Step Methodology

Step 1: Cell Seeding and Adhesion

  • Action: Seed HepG2, SH-SY5Y, and NRK-52E cells in 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Causality: A 24-hour incubation allows cells to re-establish cytoskeletal architecture and re-enter the log phase of growth, ensuring they are metabolically active before xenobiotic exposure.

Step 2: Compound Preparation and Dosing

  • Action: Dissolve 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration never exceeds 0.1% (v/v).

  • Causality: Iodinated quinazolinones are highly hydrophobic; DMSO ensures complete solvation. Capping DMSO at 0.1% prevents solvent-induced baseline toxicity, which would confound the actual compound toxicity.

  • Self-Validation: Include a Vehicle Control (cells + 0.1% DMSO) to establish the 100% viability baseline, and a Positive Control (e.g., 5-Fluorouracil) to validate assay sensitivity.

Step 3: MTT Bioreduction

  • Action: After 48 hours of compound exposure, aspirate the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for exactly 4 hours at 37°C.

  • Causality: MTT is reduced to purple formazan crystals exclusively by active mitochondrial succinate dehydrogenase. This serves as a direct proxy for mitochondrial metabolic competence.

  • Self-Validation (Critical): Include a Cell-Free Blank (media + compound + MTT, no cells). Halogenated compounds can sometimes act as direct chemical reducing agents. If the cell-free blank turns purple, the compound is chemically reducing the MTT, and an alternative assay (e.g., CellTiter-Glo ATP assay) must be used.

Step 4: Solubilization and Quantification

  • Action: Carefully aspirate the MTT solution. Add 100 µL of pure DMSO to each well to dissolve the intracellular formazan crystals. Shake the plate for 10 minutes. Measure absorbance at 570 nm using a microplate reader.

  • Causality: Formazan is insoluble in aqueous media; DMSO solubilizes it for accurate spectrophotometric quantification. The 570 nm wavelength corresponds to the peak absorbance of the solubilized formazan dye.

Conclusion

The 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one scaffold represents a potent intersection of natural product architecture and synthetic halogenation[1]. While the parent vasicinone class is inherently safe and neuroprotective[3], the C7-iodine substitution necessitates a rigorous, self-validating in vitro screening approach to monitor for shifts in lipophilicity-driven off-target mitochondrial toxicity. By employing the structured protocols and multi-line cellular models outlined in this guide, researchers can accurately map the therapeutic index of this promising chemical entity.

References

  • Title: 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a valuable heterocyclic compound with potential applications in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a procedural methodology but also insights into the underlying chemical principles and experimental considerations.

The synthesis is approached in a logical two-step sequence, commencing with the preparation of the key intermediate, 2-amino-5-iodobenzoic acid, followed by a phosphorus oxychloride-mediated cyclization with 2-pyrrolidinone to yield the target molecule. This guide emphasizes safety, efficiency, and robust characterization of the synthesized compounds.

Introduction

The quinazolinone scaffold is a prominent feature in a multitude of biologically active compounds and natural products, exhibiting a wide range of pharmacological activities.[2][3][4] The introduction of a halogen atom, such as iodine, into the quinazolinone core can significantly modulate the molecule's physicochemical properties and biological interactions, making 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one an attractive target for synthetic exploration and as a versatile building block for the development of novel therapeutic agents.[1] The pyrrolo[2,1-b]quinazoline ring system is a known pharmacophore found in various alkaloids and synthetic compounds with diverse biological profiles.[5]

This protocol is designed to be a self-validating system, with clear instructions and checkpoints to ensure the successful synthesis and purification of the target compound.

Synthesis Overview

The overall synthetic pathway is depicted below:

Synthesis_Pathway cluster_step1 Step 1: Iodination of Anthranilic Acid cluster_step2 Step 2: Cyclization Reaction A 2-Aminobenzoic Acid B 2-Amino-5-iodobenzoic Acid A->B I₂, H₂O₂, Acetic Acid C 2-Amino-5-iodobenzoic Acid E C->E POCl₃, Toluene, Reflux D 2-Pyrrolidinone D->E POCl₃, Toluene, Reflux

Caption: Overall synthetic scheme for 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.

Part 1: Synthesis of 2-Amino-5-iodobenzoic Acid

This initial step involves the electrophilic iodination of 2-aminobenzoic acid (anthranilic acid). The use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, provides an efficient and more economical method compared to other iodinating agents.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
2-Aminobenzoic AcidReagent Grade, ≥98%Sigma-Aldrich, Acros
Molecular Iodine (I₂)Reagent Grade, ≥99.8%Sigma-Aldrich, Alfa Aesar
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OFisher Scientific
Acetic Acid, GlacialACS GradeVWR, Fisher Scientific
Distilled Water
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Dropping funnel
Buchner funnel and flask
Filter paper
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-aminobenzoic acid (5.00 g, 36.4 mmol) and glacial acetic acid (100 mL). Stir the mixture to dissolve the solid.

  • Addition of Iodine: To the stirred solution, add molecular iodine (4.63 g, 18.2 mmol).

  • Initiation of Reaction: Slowly add 30% hydrogen peroxide (2.06 mL, 18.2 mmol) dropwise to the mixture at room temperature (20-25 °C) using a dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Product Precipitation: After 5 hours, add distilled water (360 mL) to the reaction mixture to precipitate the product.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with cold distilled water to remove any residual acetic acid and unreacted reagents.

  • Drying: Dry the purified 2-amino-5-iodobenzoic acid in a vacuum oven at 50-60 °C to a constant weight. A typical yield of around 6.0 g can be expected.[2]

Part 2: Synthesis of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

This final step involves the condensation and cyclization of 2-amino-5-iodobenzoic acid with 2-pyrrolidinone. Phosphorus oxychloride (POCl₃) acts as a dehydrating and activating agent, facilitating the formation of the quinazolinone ring system. This reaction is analogous to the synthesis of the 7-bromo derivative.[6]

Mechanistic Insight: The Role of Phosphorus Oxychloride

The reaction proceeds through a mechanism similar to the Bischler-Napieralski reaction.[2][3] Phosphorus oxychloride activates the carboxylic acid group of 2-amino-5-iodobenzoic acid, making it more susceptible to nucleophilic attack by the nitrogen of 2-pyrrolidinone. The intermediate formed then undergoes an intramolecular cyclization and dehydration to yield the final product.

Caption: Simplified mechanism of POCl₃-mediated cyclization.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
2-Amino-5-iodobenzoic AcidSynthesized in Part 1
2-PyrrolidinoneReagent Grade, ≥99%Sigma-Aldrich, Acros
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich, Alfa Aesar
Toluene, AnhydrousAnhydrous, ≥99.8%Sigma-Aldrich
Ammonium Hydroxide (NH₄OH)10% solutionFisher Scientific
Dichloromethane (DCM)ACS GradeVWR, Fisher Scientific
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask (100 mL)
Reflux condenser
Heating mantle
Separatory funnel
Rotary evaporator
Silica gel for column chromatography60 Å, 230-400 meshSiliCycle, Merck
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-iodobenzoic acid (1.0 mmol) and 2-pyrrolidinone (1.2 mmol).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (2 mL) dropwise to the cooled mixture with stirring.

  • Solvent Addition and Reflux: Add anhydrous toluene (10 mL) to the mixture. Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully evaporate the solvent and excess POCl₃ under reduced pressure using a rotary evaporator.

  • Neutralization: To the residue, add a 10% ammonium hydroxide solution until the pH reaches approximately 9.

  • Extraction: Extract the aqueous mixture with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.[6]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₁H₉IN₂O

  • Molecular Weight: 312.11 g/mol [1]

Expected Spectroscopic Data

Based on the structure and data from analogous compounds, the following spectral characteristics are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons will appear in the range of δ 7.5-8.5 ppm. The proton at position 8 is expected to be a doublet around δ 8.3 ppm, the proton at position 6 a doublet of doublets around δ 7.7 ppm, and the proton at position 5 a doublet around δ 7.5 ppm.

    • The methylene protons of the pyrrolo ring will appear as triplets. The protons at position 1 are expected around δ 4.2 ppm, and the protons at position 3 around δ 3.1 ppm.

    • The methylene protons at position 2 are expected to appear as a multiplet around δ 2.2-2.4 ppm.[7]

  • ¹³C NMR (100 MHz, CDCl₃):

    • The carbonyl carbon (C9) is expected around δ 160 ppm.

    • Aromatic carbons will appear in the range of δ 120-150 ppm.

    • The methylene carbons of the pyrrolo ring will appear in the aliphatic region (δ 19-47 ppm).[7]

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₁₁H₁₀IN₂O [M+H]⁺. The observed mass should be in close agreement with the calculated mass.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin and eyes.

  • Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye irritation.

  • Toluene and Dichloromethane are flammable and volatile organic solvents. Work in a well-ventilated area and away from ignition sources.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable compound for further investigation in various fields of chemical and biomedical research. The provided mechanistic insights and characterization guidelines aim to empower scientists with a thorough understanding of the synthetic process.

References

  • CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents.
  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC. Available at: [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives - ResearchGate. Available at: [Link]

  • Recent Developments in the Chemistry of Quinazolinone Alkaloids - RSC Publishing. Available at: [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction - MDPI. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Vasicine Analogues as Bronchodilatory Agents | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction - PMC. Available at: [Link]

  • The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl) - Beilstein Journals. Available at: [Link]

  • (PDF) Improved Synthesis of Vasicinone - ResearchGate. Available at: [Link]

  • Synthetic studies toward biologically active alkaloids and their analogues: a thesis in Chemistry. - UMassD Repository. Available at: [Link]

  • Novel 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Synthesis and Biological Evaluation - MDPI. Available at: [Link]

  • In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC. Available at: [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction - PMC. Available at: [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, specifically tailored for the funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, specifically tailored for the functionalization of the novel heterocyclic scaffold, 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. The quinazoline core and its derivatives are of significant interest in medicinal chemistry, and the ability to introduce diverse substituents at the 7-position via C-C bond formation is crucial for structure-activity relationship (SAR) studies.[1][2] This guide delves into the mechanistic underpinnings of the Suzuki coupling, offers a detailed, step-by-step experimental protocol, and provides insights into reaction optimization and troubleshooting. The protocols and discussions herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery aiming to synthesize novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives.

Introduction: The Significance of the Pyrrolo[2,1-b]quinazolinone Scaffold and the Power of Suzuki Coupling

The 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one core represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The ability to strategically modify this core is paramount for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[4][5] First reported by Akira Suzuki in 1979, this Nobel Prize-winning reaction utilizes a palladium catalyst to couple an organoboron species (typically a boronic acid) with an organohalide.[4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern organic synthesis.[6][7]

This application note focuses on the use of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one as the organohalide partner in the Suzuki coupling. The iodine substituent at the 7-position provides a reactive handle for the palladium catalyst to initiate the catalytic cycle, enabling the introduction of a wide variety of aryl and heteroaryl groups.

Mechanistic Overview: The Catalytic Cycle of the Suzuki-Miyaura Coupling

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki coupling. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[9]

  • Transmetalation: The organic group from the organoboron species (e.g., a phenyl group from phenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[4][8]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

The choice of palladium catalyst, ligand, base, and solvent all play critical roles in the efficiency of each step and the overall success of the reaction.[8][10][11]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OH)₂ Base PdII_Diaryl R-Pd(II)L_n-R' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R-R' RR_prime 7-Aryl-pyrroloquinazolinone (R-R') RX 7-Iodo-pyrroloquinazolinone (R-X) R_BOH2 Arylboronic Acid (R'-B(OH)₂)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one with phenylboronic acid. The reaction conditions can be adapted for other aryl and heteroaryl boronic acids.

Materials:

  • 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.04-0.10 equiv) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Optimization of Reaction Conditions

The success and efficiency of the Suzuki coupling can be highly dependent on the specific substrates and desired product. The following table outlines key parameters that can be optimized.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃The choice of catalyst precursor can influence the rate of oxidative addition. Pre-catalysts often require in-situ reduction to the active Pd(0) species.[12]
Ligand Phosphine-based (e.g., PPh₃, XPhos, SPhos), N-heterocyclic carbenes (NHCs)Ligands stabilize the palladium catalyst, enhance its solubility, and influence its reactivity. Bulky, electron-rich ligands often promote oxidative addition and reductive elimination.[4][7][10]
Base Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH, KOH)The base is crucial for activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.[8][13][14]
Solvent Toluene, Dioxane, THF, DMF, often with water as a co-solventThe solvent system must solubilize the reactants and catalyst. The presence of water can be beneficial for the dissolution of the base and can accelerate the reaction.[14][15]
Temperature Room temperature to refluxHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions.
Boron Reagent Boronic acids, Boronic esters (e.g., pinacol esters), OrganotrifluoroboratesBoronic acids are most common, but esters and trifluoroborates can offer enhanced stability and are useful for slow-reacting substrates.[6][16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, poor choice of ligand/base/solvent, low reaction temperature.Screen different palladium catalysts, ligands, and bases.[11] Ensure solvents are adequately degassed. Increase the reaction temperature.
Decomposition of starting material Boronic acid instability (protodeboronation), dehalogenation of the iodo-compound.Use a less nucleophilic base or anhydrous conditions. Consider using a more stable boronic ester.[15]
Formation of homocoupled product Reaction of two boronic acid molecules.Ensure an inert atmosphere to prevent oxidation of the Pd(0) catalyst to Pd(II) species that can promote homocoupling.[6]
Difficult purification Co-elution of product with byproducts or residual catalyst.Optimize the reaction to minimize byproduct formation. Explore different chromatographic conditions or recrystallization.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used with appropriate safety measures.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives. By carefully selecting the reaction components and optimizing the conditions, researchers can efficiently generate a diverse library of compounds for further investigation in drug discovery and development programs. This guide provides a solid foundation for successfully applying this important transformation to this promising heterocyclic scaffold.

References

  • Buchwald, S. L. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Khedkar, M. et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. [Link]

  • Moreira, N. M., et al. (n.d.). Synthesis of dihydropyrrolo[2,1‐b]quinazolin‐9(1H)‐ones 59 via... ResearchGate. [Link]

  • Li, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. [Link]

  • Reddy, K. S., et al. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. [Link]

  • Khan, I., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Percy, J. M., et al. (2012). Suzuki–Miyaura Coupling Reactions of Iodo(difluoroenol) Derivatives, Fluorinated Building Blocks Accessible at Near-Ambient Temperatures. The Journal of Organic Chemistry. [Link]

  • Al-Hadedi, A. A. M., et al. (n.d.). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. PMC. [Link]

  • Vechorkin, O., & Hu, X. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Chee, C. F., et al. (2016). Novel 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Synthesis and Biological Evaluation. MDPI. [Link]

  • Wang, H., et al. (2015). Direct Access to pyrido/pyrrolo[2,1-b]quinazolin-9(1H)-ones Through Silver-Mediated Intramolecular Alkyne Hydroamination Reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Li, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. [Link]

  • Peng, J., et al. (2014). Synthesis of Dihydropyrrole Derivatives by a Palladium-Catalyzed Heck and Suzuki Cross-Coupling Cascade Reaction. Organic Chemistry Portal. [Link]

  • Sajiki, H. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Semantic Scholar. [Link]

  • Wang, C., et al. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]

  • Nasrullayev, A. O., et al. (2012). 2,3-Dihydro-pyrrolo-[2,1-b]quinazoline-9(1H)-thione. Acta Crystallographica Section E. [Link]

Sources

Method

Application Note: 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one as a Privileged Scaffold in Drug Discovery

Introduction & Strategic Rationale The pursuit of novel therapeutics for complex, multifactorial diseases such as Alzheimer's disease (AD) and various malignancies requires molecular scaffolds that can interact with mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The pursuit of novel therapeutics for complex, multifactorial diseases such as Alzheimer's disease (AD) and various malignancies requires molecular scaffolds that can interact with multiple biological targets. The pyrrolo[2,1-b]quinazolin-9(1H)-one core—a structural motif inherent to naturally occurring alkaloids like deoxyvasicinone and luotonin A—has emerged as a "privileged scaffold" in medicinal chemistry [1]. This tricyclic system exhibits a broad pharmacological profile, including potent acetylcholinesterase (AChE) inhibition, anti-inflammatory activity, and cytotoxicity against tumor cell lines [2].

However, the native deoxyvasicinone scaffold often lacks the binding affinity required for clinical efficacy. To overcome this, medicinal chemists have focused on late-stage functionalization to explore the chemical space around the core. The strategic placement of an iodine atom at the C7 position yields 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS: 61938-66-7) , a highly versatile building block [1].

Causality in Scaffold Design: The choice of iodine at the C7 position is deliberate. Iodine is the most reactive halogen in palladium-catalyzed cross-coupling reactions due to its low carbon-halogen bond dissociation energy. This allows for rapid, high-yielding derivatization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings under mild conditions. Biologically, the C7 vector is optimally oriented to extend functional groups (such as bulky aryl or basic amine moieties) into the Peripheral Anionic Site (PAS) of AChE, enabling dual-site binding (interacting with both the Catalytic Active Site and the PAS) which is crucial for preventing amyloid-beta (Aβ) aggregation [3].

Mechanistic Workflow for Library Generation

The workflow below illustrates the divergent synthetic strategy utilizing the 7-iodo building block to generate diverse chemical libraries aimed at cholinesterase inhibition.

G Start 7-Iodo-2,3-dihydropyrrolo [2,1-b]quinazolin-9(1H)-one Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Start->Suzuki Pd cat., Base Sono Sonogashira (Terminal Alkynes) Start->Sono Pd/Cu cat., Base Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Pd cat., Ligand C7Aryl 7-Aryl Derivatives (PAS Binders) Suzuki->C7Aryl C7Alkynyl 7-Alkynyl Derivatives (Rigid Linkers) Sono->C7Alkynyl C7Amino 7-Amino Derivatives (H-Bond Donors) Buchwald->C7Amino Target AChE / BuChE Inhibition (Alzheimer's) C7Aryl->Target IC50 < 10 µM C7Alkynyl->Target C7Amino->Target

Divergent synthesis of deoxyvasicinone analogs from the 7-iodo scaffold for AChE inhibition.

Quantitative Data: Derivatization and Bioactivity

The following table summarizes representative reaction conditions, yields, and corresponding in vitro AChE inhibitory activities for derivatives synthesized from 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, demonstrating the scaffold's robust synthetic utility and biological potential [1].

Reaction TypeCoupling PartnerCatalyst SystemYield (%)AChE IC₅₀ (µM)
Suzuki-Miyaura3-Chloro-4-fluorophenylboronic acidPd(dppf)Cl₂, K₂CO₃826.08 ± 0.26
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃7812.45 ± 0.51
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI858.15 ± 0.33
Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP7115.20 ± 0.84

Note: Yields represent isolated, purified products. IC₅₀ values are determined via Ellman's assay using human recombinant AChE.

Experimental Protocols

Protocol A: General Procedure for Suzuki-Miyaura Cross-Coupling at C7

This protocol details the C-C bond formation to generate 7-aryl derivatives. The use of Pd(dppf)Cl₂ is specified because its bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step and minimizing competitive dehalogenation of the starting material.

Materials:

  • 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 2.5 mol%)

  • K₂CO₃ (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 7-iodo scaffold, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Seal the tube with a rubber septum and sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species to inactive Pd(II) oxides, which would stall the catalytic cycle.

  • Heating: Replace the septum with a Teflon screw cap under Argon flow. Transfer the tube to a pre-heated oil bath at 90 °C and stir vigorously for 8–12 hours. Monitor reaction completion via TLC (EtOAc:Hexane 1:1).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of Hexane to EtOAc) to afford the pure 7-aryl derivative.

Protocol B: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

To validate the biological efficacy of the synthesized analogs, Ellman's spectrophotometric method is employed. This assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow anion (5-thio-2-nitrobenzoate) measurable at 412 nm.

Materials:

  • Human recombinant AChE (Sigma-Aldrich)

  • Acetylthiocholine iodide (ATCI, 15 mM in water)

  • DTNB (Ellman's reagent, 3 mM in buffer)

  • 0.1 M Sodium phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO (final DMSO concentration < 1% to prevent enzyme denaturation).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.2 U/mL solution of AChE in the phosphate buffer. Prepare serial dilutions of the test compounds (e.g., 0.1 µM to 100 µM).

  • Pre-incubation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the AChE solution to each well. Incubate the plate at 37 °C for 15 minutes. Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate IC₅₀ determination.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to each well to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the microplate to a microplate reader. Measure the absorbance at 412 nm every 1 minute for 15 minutes at 37 °C.

  • Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition relative to a control well (containing DMSO instead of the inhibitor). Calculate the IC₅₀ utilizing non-linear regression analysis (e.g., GraphPad Prism).

References

  • Turgunov, D., et al. "Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Ma, F., et al. "Novel deoxyvasicinone derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation." European Journal of Medicinal Chemistry, 140 (2017). Available at:[Link]

  • Du, H., et al. "Novel Deoxyvasicinone–Donepezil Hybrids as Potential Multitarget Drug Candidates for Alzheimer's Disease." ACS Chemical Neuroscience, 10 (2019). Available at:[Link]

Application

Application Note: Functionalization Protocols for the 7-Position in 2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The 2,3-dihydropyrrolo[2,1-b]quinazolin-9(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one scaffold, commonly known as deoxyvasicinone , is a privileged tricyclic alkaloid framework found in numerous natural products and synthetic pharmaceuticals. Derivatives of this core exhibit a broad spectrum of biological activities, including bronchodilatory, anti-inflammatory, antiviral, and neuroprotective effects[1][2].

Recent Structure-Activity Relationship (SAR) studies have identified the 7-position (located on the fused benzo ring, para to the bridgehead N4 nitrogen) as a critical site for pharmacological optimization. Functionalizing this position alters the molecule's electrostatic surface area, lipophilicity, and hydrogen-bonding capacity, which directly dictates its binding affinity to targets such as Acetylcholinesterase (AChE) in Alzheimer's disease models[1][3] and viral replication complexes like the Tobacco Mosaic Virus (TMV)[2].

The Causality of Regiocontrol

From an electronic perspective, the 7-position is highly susceptible to electrophilic attack due to the electron-donating resonance of the N4 nitrogen. However, direct electrophilic aromatic substitution (e.g., direct bromination or nitration of the unsubstituted core) often yields an intractable mixture of 6- and 7-regioisomers, as well as di-substituted byproducts[4]. To ensure strict regiocontrol and a self-validating synthetic workflow, this guide outlines a de novo cyclocondensation strategy starting from 5-substituted anthranilic acids, followed by chemoselective late-stage modifications (such as reduction and cross-coupling)[2][5].

Quantitative Data Summary: Impact of 7-Position Substitution

The table below summarizes the biological impact of various functional groups at the 7-position, demonstrating why targeted functionalization is critical for lead optimization.

Compound Core7-Position SubstitutionTarget / AssayActivity (EC₅₀ / IC₅₀)Pharmacological Implication
Deoxyvasicinone-H (Unsubstituted)TMV (Antiviral)~200 μg/mLBaseline scaffold activity[2].
Derivative 3d-Cl (Chloro)TMV (Antiviral)113 μg/mLEnhanced lipophilicity improves cell penetration[2].
Derivative 4-NO₂ (Nitro)TMV (Antiviral)120 μg/mLStrong electron-withdrawal boosts target binding[2].
Derivative 5-NH₂ (Amino)TMV (Antiviral)< 113 μg/mLH-bond donor capability maximizes efficacy[2].
Hybrid Analog-Cl (Chloro)AChE (Inhibition)0.521 μMOptimal halogen bonding in the catalytic active site[3].

Experimental Workflows & Protocols

Protocol A: De Novo Synthesis of 7-Substituted Deoxyvasicinones

This protocol describes the synthesis of 7-nitro or 7-chloro derivatives via POCl₃-mediated cyclocondensation.

Mechanistic Insight: The addition of POCl₃ serves a dual purpose. It acts as a dehydrating agent and activates the lactam carbonyl of 2-pyrrolidinone by forming an highly electrophilic Vilsmeier-type imoyl chloride intermediate. This intermediate undergoes rapid nucleophilic attack by the primary amine of the 5-substituted anthranilic acid, followed by intramolecular cyclization[1]. This approach guarantees absolute regiocontrol at the 7-position.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 5-nitroanthranilic acid (or 5-chloroanthranilic acid) (1.0 equiv, ~10 mmol) and 2-pyrrolidinone (1.2 equiv, ~12 mmol) in anhydrous toluene (30 mL).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise over 15 minutes to control the exothermic formation of the imoyl chloride.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (110 °C) for 6–8 hours. Monitor the consumption of the anthranilic acid via TLC (Ethyl Acetate:Hexane, 1:1).

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic aqueous layer with a saturated aqueous solution of Na₂CO₃ until pH ~7-8 is reached.

  • Isolation: Extract the aqueous phase with dichloromethane (3 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify via flash chromatography. The success of the cyclization is validated by the disappearance of the broad -OH carboxylic stretch (~2500-3000 cm⁻¹) and the appearance of a sharp quinazolinone carbonyl stretch (~1670 cm⁻¹) in the FTIR spectrum.

Protocol B: Chemoselective Reduction to 7-Amino-deoxyvasicinone

This protocol converts the 7-nitro derivative to a 7-amino derivative.

Mechanistic Insight: Stannous chloride (SnCl₂·2H₂O) in methanol is explicitly chosen over catalytic hydrogenation (Pd/C, H₂). While hydrogenation is cleaner, it risks concurrent hydrodehalogenation if other halogen pharmacophores are present on the scaffold. SnCl₂ ensures strict chemoselectivity for the nitro group[2].

Step-by-Step Methodology:

  • Initiation: Suspend the 7-nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (1.0 equiv, ~5 mmol) in analytical grade methanol (40 mL) and cool to 0 °C.

  • Reduction: Add SnCl₂·2H₂O (6.0 equiv, ~30 mmol) portion-wise to the stirring suspension.

  • Heating: Allow the mixture to warm to 25 °C for 30 minutes, then heat to 70 °C (reflux) for 4 hours[2].

  • Neutralization: Cool the reaction to 0 °C. Slowly add saturated Na₂CO₃ dropwise until the pH reaches 7. Note: A thick white precipitate of tin salts will form.

  • Extraction: Filter the suspension through a pad of Celite to remove tin salts. Extract the filtrate with ethyl acetate (3 × 100 mL). Dry over Na₂SO₄ and concentrate to yield the pale-yellow 7-amino solid[2].

  • Validation: The reaction is self-validating via FTIR: observe the complete disappearance of the asymmetric NO₂ stretch (~1530 cm⁻¹) and the emergence of primary amine N-H stretches (~3300-3400 cm⁻¹).

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling (7-Aryl Functionalization)

This protocol utilizes 7-bromo-deoxyvasicinone to introduce diverse aryl groups.

Mechanistic Insight: To rapidly expand the SAR profile without synthesizing complex anthranilic acids from scratch, the 7-bromo derivative serves as an ideal electrophilic partner for Pd-catalyzed cross-coupling[5]. An acetone/water biphasic system is used to ensure the solubility of both the hydrophobic tricyclic core and the inorganic base, facilitating the crucial transmetalation step.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine 7-bromo-deoxyvasicinone (1.0 equiv, 1 mmol), the desired arylboronic acid (1.5 equiv), and Na₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a degassed mixture of Acetone/Water (3:1 v/v, 12 mL). Sparge the solution with argon for 10 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) quickly under a positive stream of argon. Seal the tube.

  • Coupling: Heat the mixture at 80 °C for 12 hours.

  • Purification: Dilute with water and extract with ethyl acetate. Purify the concentrated crude via silica gel chromatography.

  • Validation: Monitor via LC-MS. The isotopic pattern shift from a 1:1 bromine doublet (M, M+2) to a singular mass peak of the arylated product confirms successful coupling.

Visualizations

SyntheticWorkflow Start 5-Substituted Anthranilic Acid (Cl, NO2, Br) Core 7-Substituted Deoxyvasicinone (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) Start->Core Reagent1 2-Pyrrolidinone / POCl3 Toluene, Reflux Reagent1->Core Branch1 7-Nitro Derivative Core->Branch1 Branch2 7-Bromo Derivative Core->Branch2 Product1 7-Amino Derivative (via SnCl2·2H2O) Branch1->Product1 Reduction (Protocol B) Product2 7-Aryl Derivative (via Pd-Catalyzed Suzuki) Branch2->Product2 Cross-Coupling (Protocol C)

Fig 1: Synthetic workflow for 7-position functionalization of deoxyvasicinone.

Pathway Ligand 7-Substituted Deoxyvasicinone Target Acetylcholinesterase (AChE) Enzyme Ligand->Target High Affinity (e.g., 7-Cl, 7-Aryl) Mechanism Dual Binding: CAS & PAS Sites Target->Mechanism Effect1 Inhibition of ACh Hydrolysis Mechanism->Effect1 Outcome Increased Synaptic ACh (Cognitive Improvement) Effect1->Outcome

Fig 2: Pharmacological pathway of 7-substituted deoxyvasicinones in AChE inhibition.

References

  • Novel Deoxyvasicinone–Donepezil Hybrids as Potential Multitarget Drug Candidates for Alzheimer's Disease. ACS Chemical Neuroscience (2019). URL:[Link]

  • Quinazoline Alkaloids for Plant Protection: Design, Synthesis, and Biological Evaluation of Novel Deoxyvasicinone Derivatives. Journal of Agricultural and Food Chemistry (2025). URL:[Link]

  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers in Chemistry (2023). URL:[Link]

  • Synthetic studies towards biologically active heterocyclic alkaloids and their analogues. UMassD Repository (Literature Review on Vasicinone Synthesis). URL: [Link]

Sources

Method

Use of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one as a fluorescent probe precursor

Application Note: 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one as a Modular Precursor for High-Fidelity Fluorescent Probes Executive Summary The development of robust fluorescent probes for biological imaging and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one as a Modular Precursor for High-Fidelity Fluorescent Probes

Executive Summary

The development of robust fluorescent probes for biological imaging and environmental monitoring requires fluorophores that exhibit high quantum yields, excellent photostability, and large Stokes shifts. The fused tricyclic scaffold, 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (a deoxyvasicinone derivative), has emerged as a privileged core for optical sensors. By introducing an iodine atom at the 7-position, researchers gain a highly reactive, modular precursor. This application note details the photophysical rationale, synthetic methodologies, and validation protocols for utilizing 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one to engineer targeted fluorescent probes.

Photophysical Rationale & The 7-Iodo Advantage

Quinazolinone derivatives are highly valued in optical probe design due to their unique photophysical properties. They typically exhibit strong Internal Charge Transfer (ICT), which results in exceptionally long Stokes shifts—often exceeding 100 nm[1]. A large Stokes shift is critical for biological applications as it minimizes self-quenching and avoids interference from cellular autofluorescence. Furthermore, many quinazolinone fluorophores demonstrate Aggregation-Induced Emission (AIE) characteristics, making them highly effective in solid-state detection or within hydrophobic cellular compartments[1].

The Causality of the 7-Iodo Substitution: To convert a static fluorophore into a responsive probe, a recognition moiety must be conjugated to the core. While brominated or chlorinated derivatives are common, the 7-iodo substitution is strategically superior. The carbon-iodine (C–I) bond has lower dissociation energy compared to C–Br or C–Cl bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), this facilitates rapid and complete oxidative addition of the Pd(0) catalyst. This lowers the activation energy barrier, allowing for milder reaction conditions that preserve delicate recognition moieties (such as easily oxidized phenothiazine groups used for hypochlorite sensing)[2].

Mechanistic Workflow of Probe Assembly and Activation

The design of a quinazolinone-based probe relies on conjugating an electron-donating or electron-withdrawing recognition group to the 7-position. Upon interaction with a specific analyte (e.g., Reactive Oxygen Species (ROS) or metal ions), the electronic nature of the recognition group changes. This modulates the ICT or Photoinduced Electron Transfer (PET) pathways, resulting in a measurable "turn-on" or ratiometric fluorescence signal.

G A 7-Iodo-quinazolinone Precursor C Pd-Catalyzed Cross-Coupling A->C B Recognition Moiety (e.g., Boronic Acid) B->C D Targeted Probe (Quenched/Shifted) C->D Modular Assembly E Analyte Binding (ROS, Metal Ions) D->E F ICT / PET Modulation (Fluorescence Output) E->F Specific Cleavage/Binding

Figure 1: Modular synthetic workflow and sensing mechanism of 7-iodo-quinazolinone probes.

Experimental Protocols

Protocol A: Modular Probe Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the conjugation of an arylboronic acid-based recognition moiety to the 7-iodo-quinazolinone core.

Materials:

  • 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (1.0 equiv)

  • Target Arylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine the 7-iodo precursor, arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-dioxane/water mixture. Causality of Solvent Selection: The rigid quinazolinone core is highly hydrophobic, requiring a non-polar ethereal solvent (dioxane) for dissolution. Conversely, the inorganic base (K₂CO₃) required to activate the boronic acid for transmetalation requires water. This biphasic microenvironment ensures the catalytic cycle proceeds without reagent precipitation.

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) and promotes the homocoupling of boronic acids, drastically reducing the yield of the desired probe.

  • Catalyst Addition: Backfill the flask with Argon and quickly add Pd(PPh₃)₄.

  • Reaction: Heat the mixture to 90 °C under continuous stirring for 12 hours. Monitor the consumption of the 7-iodo precursor via TLC (Eluent: Hexane/Ethyl Acetate 2:1).

  • Workup & Purification: Cool to room temperature, dilute with dichloromethane (DCM), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Photophysical Characterization & Self-Validating Analyte Titration

To ensure the synthesized probe acts as a reliable sensor, its response must be rigorously validated in a simulated biological environment.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the purified probe in spectroscopic-grade DMSO to create a 1.0 mM stock solution. Causality: DMSO prevents the premature aggregation of the highly planar quinazolinone core before introduction into aqueous media.

  • Assay Buffer: Prepare a 10 µM working solution of the probe in a mixture of PBS (pH 7.4) and DMSO (e.g., 8:2 v/v).

  • Titration: Record the baseline UV-Vis absorption and fluorescence emission spectra. Gradually add aliquots of the target analyte (e.g., 0 to 50 µM).

  • Self-Validation System (Isosbestic Point Check): During the UV-Vis titration, strictly monitor for the formation of an isosbestic point . Causality: The presence of a clean isosbestic point is a self-validating indicator that only two species (the unreacted probe and the analyte-bound/cleaved probe) exist in a clean chemical equilibrium. If the absorption baseline shifts randomly without an isosbestic point, it indicates non-specific degradation or uncontrolled aggregation, invalidating the probe's mechanism.

Quantitative Data Presentation

The structural versatility of the quinazolinone core allows it to be tuned for various targets. Below is a comparative summary of photophysical data derived from recent quinazolinone-based probes[1][2][3].

Probe TargetRecognition MoietyExcitation (nm)Emission (nm)Stokes Shift (nm)Limit of Detection (LOD)Mechanism
Carbon Monoxide (CO) Nitro group reduction~340~500~160Sub-micromolarICT Turn-on[1]
Hypochlorite (ClO⁻) Phenothiazine oxidation~420~520 / ~60016816.7 nMRatiometric ICT[2]
Iron (Fe³⁺) Ester/Carboxylate chelation~320~410~901.65 µMPET Quenching[3]

References

  • A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A ratiometric fluorescent probe based on phenothiazine and quinazolinone for rapid detection of ClO− and its application Source: Taylor & Francis Online URL:[Link]

  • Synthesis, Crystal Structure and Fe3+ Recognition of a Fluorescent Probe Based on Quinazolinone Derivative Source: Chinese Journal of Structural Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working on the synthesis of 7-iodo-deoxyvasicinone (7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working on the synthesis of 7-iodo-deoxyvasicinone (7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one). This compound is a critical halogenated building block for synthesizing complex cholinesterase inhibitors and bioactive alkaloid derivatives.

Below, we address the most common yield-limiting issues, explain the mechanistic causality behind synthetic failures, and provide field-proven, self-validating protocols to ensure reproducible scale-up.

Synthetic Workflows Overview

SynthesisWorkflow A 5-Iodoanthranilic Acid + 2-Pyrrolidone B POCl3 Condensation (Traditional Route) A->B C Vilsmeier-type Adduct Intermediate B->C D 7-Iodo-deoxyvasicinone (Target Molecule) C->D E 2-Amino-5-iodobenzamide + 4-Chlorobutyryl chloride F Acylation & Cyclization (Stepwise Route) E->F F->D G 6-Iodo-2-(3-butynyl) quinazolin-4(3H)-one H AgOTf-Catalyzed Hydroamination G->H H->D

Three distinct synthetic pathways for the synthesis of 7-iodo-deoxyvasicinone.

Quantitative Route Comparison

The following table summarizes the quantitative data and impurity profiles for the three primary synthetic strategies discussed in this guide.

Synthesis RouteKey ReagentsTemperatureReaction TimeTypical YieldPrimary Impurity Profile
Traditional Condensation POCl3, 2-Pyrrolidone0 °C to 90 °C3–4 hours35–50%Polymeric tars, hydrolyzed intermediates
Stepwise Acylation 4-Chlorobutyryl chloride, K2CO30 °C to 80 °C8 hours (total)60–75%Uncyclized amide intermediates
Ag-Mediated Hydroamination AgOTf (10 mol%), DCE80 °C3 hours85–93%Trace unreacted alkyne

Troubleshooting & FAQs

FAQ 1: Overcoming Low Yields in the POCl3 Condensation Route

Q: Why is my yield of 7-iodo-deoxyvasicinone consistently below 40% when condensing 5-iodoanthranilic acid with 2-pyrrolidone using POCl3?

A: The traditional condensation relies on phosphorus oxychloride (POCl3) acting as both a chlorinating and dehydrating agent. Mechanistically, POCl3 activates the lactam carbonyl of 2-pyrrolidone to form a highly reactive Vilsmeier-Haack-type chloroiminium intermediate. This intermediate undergoes nucleophilic attack by the aniline amine of 5-iodoanthranilic acid, followed by a second cyclization to form the quinazolinone core.

Low yields are almost exclusively caused by two factors:

  • Adventitious Water: The chloroiminium intermediate is extremely moisture-sensitive. Even trace water will hydrolyze it back to the starting lactam, consuming the POCl3 and halting the reaction.

  • Thermal Degradation: Adding POCl3 at room temperature causes a rapid exothermic reaction that polymerizes 2-pyrrolidone into intractable black tars.

Self-Validating Protocol: Optimized POCl3 Condensation This protocol incorporates in-process checks to validate intermediate formation.

  • Reagent Preparation: Dry 2-pyrrolidone over activated 4Å molecular sieves for at least 24 hours prior to use. Validation: Karl Fischer titration should confirm moisture <50 ppm.

  • Activation: In a flame-dried, argon-purged flask, dissolve 5-iodoanthranilic acid (1.0 eq) in anhydrous 2-pyrrolidone (5.0 eq). Cool the mixture strictly to 0–5 °C using an ice-salt bath.

  • Addition: Add POCl3 (1.5 eq) dropwise over 30 minutes. Causality: Maintaining the temperature below 5 °C prevents the exothermic polymerization of the lactam.

  • Cyclization: Remove the ice bath and heat the reaction to 90 °C for 3 hours.

  • In-Process Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is self-validating when the starting material spot (Rf ~0.4) is entirely consumed and a distinct, intense UV-active product spot (Rf ~0.65) appears.

  • Workup: Quench the mixture by pouring it slowly over crushed ice. Adjust the pH to 9–10 using cold aqueous NH4OH. Causality: The alkaline pH neutralizes the hydrochloride salt of the product, forcing the free base to precipitate. Filter and recrystallize from ethanol. (Supported by methodologies in [3]).

FAQ 2: Mitigating Tar Formation with Stepwise Acylation

Q: I am experiencing severe tarring and purification issues with the POCl3 route. Is there a milder alternative that avoids harsh dehydrating agents?

A: Yes. If the POCl3 route is fundamentally incompatible with your scale-up requirements, you should pivot to the stepwise condensation of 2-amino-5-iodobenzamide with 4-chlorobutyryl chloride.

Causality: This route decouples the amidation and cyclization steps. The initial step forms an N-acylated intermediate without forcing immediate ring closure. The subsequent intramolecular cyclization (an S_N2 attack by the amide nitrogen on the alkyl chloride) is driven by a mild base (e.g., K2CO3) in a polar aprotic solvent. By avoiding highly reactive chloroiminium species, you eliminate the pathway that leads to polymeric tar formation.

Self-Validating Protocol: Stepwise Acylation & Cyclization

  • Acylation: Dissolve 2-amino-5-iodobenzamide (1.0 eq) in anhydrous THF. Add triethylamine (1.2 eq) and cool to 0 °C.

  • Addition: Slowly add 4-chlorobutyryl chloride (1.1 eq). Stir for 2 hours at room temperature. Validation: A white precipitate (Et3N·HCl) will form, serving as a visual confirmation that the acylation is proceeding.

  • Intermediate Isolation: Filter the salt, concentrate the filtrate, and verify the intermediate mass via LC-MS.

  • Cyclization: Dissolve the crude intermediate in anhydrous DMF. Add K2CO3 (2.0 eq) and heat at 80 °C for 6 hours.

  • In-Process Check: Analyze via HPLC. The protocol is validated when the intermediate peak completely shifts to the product peak, confirming successful double cyclization. Pour into water to precipitate the 7-iodo-deoxyvasicinone.

FAQ 3: Achieving >85% Yield via Transition-Metal Catalysis

Q: We are synthesizing 7-iodo-deoxyvasicinone as a precursor for Suzuki-Miyaura cross-coupling to develop Alzheimer's disease therapeutics. How can we achieve >85% yield with maximum purity?

A: For high-yielding, high-purity applications (such as generating precursors for downstream cross-coupling as described in [2]), the most robust method is the silver-mediated intramolecular alkyne hydroamination.

Causality: Instead of relying on dehydration or S_N2 displacement, this method utilizes 6-iodo-2-(3-butynyl)quinazolin-4(3H)-one as the substrate. Silver triflate (AgOTf) acts as a soft Lewis acid, selectively coordinating to the soft pi-system of the alkyne. This coordination significantly increases the electrophilicity of the alkyne, prompting the adjacent quinazolinone nitrogen (an internal nucleophile) to attack via a 5-exo-dig or 6-endo-dig cyclization. This transition-metal-catalyzed route is highly regioselective, operates under mild conditions, and completely bypasses the formation of polymeric byproducts.

Self-Validating Protocol: AgOTf-Catalyzed Hydroamination

  • Preparation: Charge a perfectly dry, sealed reaction vial with 6-iodo-2-(3-butynyl)quinazolin-4(3H)-one to a concentration of 1.0 M in 1,2-dichloroethane (DCE).

  • Catalyst Loading: Add 10 mol% AgOTf. Causality: AgOTf is chosen over other silver salts because the triflate anion is non-coordinating, leaving the silver cation fully available to activate the alkyne.

  • Reaction: Purge the vial with argon, seal, and heat at 80 °C for 3 hours.

  • In-Process Check: Perform an FT-IR or Raman spot check. The reaction is validated when the characteristic alkyne stretch (~2100 cm⁻¹) completely disappears.

  • Purification: Cool to room temperature, filter the mixture through a short pad of Celite to remove the silver catalyst, and concentrate the filtrate under reduced pressure. This typically yields the product in >85% yield with excellent purity, ready for downstream functionalization. (Protocol adapted from [1]).

References

  • Direct access to pyrido/pyrrolo[2,1-b]quinazolin-9(1H)-ones through silver-mediated intramolecular alkyne hydroamination reactions Source: Beilstein Journal of Organic Chemistry (National Center for Biotechnology Information / PMC) URL:[Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction Source: MDPI Molecules URL:[Link]

  • Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Source: IUCr Journals URL:[Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Introduction: This technical support guide is a dedicated resource for researchers, scientists, and drug development professionals encountering solubility issues with 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This technical support guide is a dedicated resource for researchers, scientists, and drug development professionals encountering solubility issues with 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (henceforth referred to as "the compound"). This novel quinazolinone derivative, while of significant interest for its potential biological activities, presents considerable challenges in aqueous media due to its physicochemical properties.[1][2][3] This guide provides a structured, question-and-answer-based approach to systematically diagnose, troubleshoot, and overcome these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound, 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, is practically insoluble in my aqueous assay buffer. What are the underlying reasons for this, and how can I quantify its solubility?

A1: The poor aqueous solubility of this compound is an inherent characteristic derived from its molecular structure.[4] Understanding these structural contributions is the first step in devising an effective solubilization strategy.

Root Causes of Poor Solubility:

  • High Lipophilicity: The fused heterocyclic ring system, composed of quinazolinone and pyrrolidine moieties, is predominantly nonpolar. The large, hydrophobic iodine atom further increases the molecule's lipophilicity, making it energetically unfavorable for water molecules to form a solvation shell around it.

  • High Crystal Lattice Energy: The planar and rigid structure of the quinazolinone core allows for efficient packing in a crystal lattice.[4] This strong packing requires a significant amount of energy to break apart, a prerequisite for dissolution.

  • Lack of Ionizable Groups: The molecule lacks strongly acidic or basic functional groups that can be readily ionized at physiological pH to enhance electrostatic interactions with water.

Initial Assessment: Quantifying Solubility

Before attempting advanced solubilization techniques, it is crucial to establish a baseline solubility value. A Kinetic Solubility Assay is a rapid and resource-efficient method for this purpose in early-stage research.[5][6] This assay measures the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of many in vitro assays.[5][7][8]

Protocol 1: High-Throughput Kinetic Solubility Assay

Click to view the detailed protocol

Objective: To determine the kinetic solubility of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one in a selected aqueous buffer.

Materials:

  • 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microtiter plates (UV-transparent for UV-based detection)

  • Plate reader (Nephelometer or UV-Vis spectrophotometer)

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.[4]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~0.01 mM).

  • Addition to Buffer: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous buffer. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Detection:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate. The highest concentration without a significant increase in scattering is the kinetic solubility.[6]

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Compare the absorbance to a standard curve prepared in a solvent system where the compound is fully soluble (e.g., 50:50 acetonitrile:water) to quantify the concentration.[5]

Data Interpretation: The kinetic solubility is the highest concentration at which the compound remains in solution under these specific conditions.

Q2: I need to prepare a solution for an in vitro cell-based assay. What are the most straightforward methods to improve the solubility of my compound?

A2: For initial in vitro screening, the goal is often to achieve a sufficient concentration in a vehicle that has minimal impact on the biological system. The following strategies are excellent starting points.

1. pH Adjustment:

The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[4] By lowering the pH of the buffer, these nitrogens can become protonated, introducing a positive charge and increasing the molecule's polarity and affinity for water.

  • Recommendation: Attempt to dissolve the compound in buffers with progressively lower pH values (e.g., pH 6.0, 5.0). However, you must first confirm that the compound is stable at these pH values and that the altered pH will not adversely affect your assay. Computational tools or experimental pKa determination can provide an estimated pKa for the quinazolinone core, which typically falls in the range of 2.4 to 8.98, to guide pH selection.[9][10][11]

2. Use of Co-solvents:

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.[12]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol are frequently used.

  • Best Practices: Always prepare a high-concentration stock solution in 100% of the chosen co-solvent (typically DMSO). Then, dilute this stock into your aqueous buffer, ensuring the final co-solvent concentration is as low as possible (ideally <1%, and almost always <5%) to avoid artifacts in your biological assay.[4]

Table 1: Recommended Starting Concentrations for Co-solvents

Co-solventTypical Final Concentration in AssayKey Considerations
DMSO < 0.5% (v/v)Can be toxic to some cell lines at higher concentrations.
Ethanol < 1% (v/v)Can have biological effects; ensure proper controls are in place.
PEG 400 1-5% (v/v)Generally well-tolerated but can increase solution viscosity.

Workflow for Simple Formulation Strategy Selection

G start Start: Insoluble Compound check_ph Is the assay tolerant to pH changes? start->check_ph adjust_ph Test solubility in acidic buffers (pH < 7.0) check_ph->adjust_ph Yes use_cosolvent Prepare a concentrated stock in 100% DMSO check_ph->use_cosolvent No ph_success Success: Use pH-adjusted buffer adjust_ph->ph_success Soluble ph_fail Failure or Assay Incompatibility adjust_ph->ph_fail Insoluble ph_fail->use_cosolvent dilute Dilute stock into aqueous buffer. Keep final DMSO < 0.5% use_cosolvent->dilute cosolvent_success Success: Compound is soluble dilute->cosolvent_success No Precipitation cosolvent_fail Precipitation occurs dilute->cosolvent_fail Precipitation advanced_methods Proceed to Advanced Methods (Q3) cosolvent_fail->advanced_methods

Caption: Decision workflow for initial solubility enhancement.

Q3: Simple co-solvents are insufficient for my desired concentration, especially for in vivo studies. What advanced formulation strategies can I employ?

A3: When higher concentrations are required, more sophisticated formulation approaches are necessary. These techniques aim to encapsulate the drug molecule in a more soluble carrier system.

1. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble drug molecules, like our compound, forming an "inclusion complex" where the hydrophobic drug is shielded from the aqueous environment, thereby dramatically increasing its apparent water solubility.[13][14][15][][17]

  • Choosing a Cyclodextrin: For parenteral or oral administration, chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and lower toxicity compared to the parent β-cyclodextrin.[14]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Click to view the detailed protocol

Objective: To prepare a solution of the compound using HP-β-CD to enhance its aqueous solubility.

Materials:

  • 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or desired buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous vehicle (e.g., 20% w/v in water). Gently warm the solution if needed to fully dissolve the cyclodextrin.

  • Add the Compound: While stirring the cyclodextrin solution, add the pre-weighed compound powder slowly.

  • Complexation: Allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.

  • Equilibration & Filtration: After stirring, allow the solution to sit undisturbed to reach equilibrium. If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to remove it.

  • Quantification: Determine the final concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Diagram of Cyclodextrin Encapsulation

G cluster_2 Cyclodextrin cluster_3 Soluble Inclusion Complex Compound Drug CD Hydrophobic Cavity Compound->CD Encapsulation Water1 H₂O Water2 H₂O Water3 H₂O CD_exterior Hydrophilic Exterior Complex Drug inside CD CD->Complex Forms Complex Contained_Drug Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

2. Self-Microemulsifying Drug Delivery Systems (SMEDDS):

SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium (such as the gastrointestinal tract).[18][19][20] This is a highly effective strategy for oral delivery of poorly soluble compounds.

  • Components of SMEDDS:

    • Oil Phase: Solubilizes the lipophilic drug. Examples include Capmul MCM, Labrafil.

    • Surfactant: Forms the interface between oil and water, stabilizing the microemulsion. Examples include Tween 80, Cremophor EL.[21]

    • Co-surfactant (or Co-solvent): Reduces interfacial tension and increases the fluidity of the interface. Examples include Transcutol, Carbitol.[22]

  • Development Process: Formulating a SMEDDS involves screening various oils, surfactants, and co-surfactants to find a combination that can solubilize the drug and form a stable microemulsion. This is often visualized using pseudoternary phase diagrams.[22] The final formulation is a liquid that can be filled into capsules.

Q4: I followed the protocols, but I'm still seeing my compound precipitate during my experiment. What are some common troubleshooting tips?

A4: Precipitation, especially upon dilution or over time, is a common challenge.[23][24] Here is a guide to troubleshoot these issues.

Table 2: Troubleshooting Guide for Compound Precipitation

ProblemPotential CauseRecommended Solution
Precipitation immediately upon dilution of DMSO stock into buffer. The final concentration exceeds the kinetic solubility limit in the final solvent mixture.1. Reduce Final Concentration: This is the simplest fix. Determine the lowest effective concentration for your assay. 2. Slow, Step-wise Dilution: Add the DMSO stock drop-wise into the buffer while vortexing vigorously to ensure rapid dispersion.[23] 3. Increase Co-solvent: Cautiously increase the final DMSO or other co-solvent concentration, but remain mindful of its potential effects on the experiment.[24]
Solution is initially clear but becomes cloudy or forms a precipitate over time. The compound is in a supersaturated state and is slowly crashing out of solution. This is common with kinetic solubility methods.1. Use a Precipitation Inhibitor: Incorporate a small amount of a polymer like PVP (polyvinylpyrrolidone) or HPMC (hydroxypropyl methylcellulose) into your buffer. These polymers can help maintain a supersaturated state.[25] 2. Prepare Solutions Fresh: Do not store diluted aqueous solutions. Prepare them immediately before use. 3. Re-evaluate Formulation: The current formulation is not stable. Consider a more robust method like cyclodextrin complexation (see Q3).
Inconsistent results between experimental replicates. Variable levels of unseen micro-precipitation are leading to inconsistent effective concentrations of the compound.1. Standardize Preparation: Ensure every step of the solution preparation is identical between replicates (e.g., rate of addition, mixing speed, temperature).[24] 2. Visual Inspection: Before starting each experiment, hold the solution against a dark background and inspect for any Tyndall effect (light scattering), which indicates the presence of colloidal particles or precipitate. 3. Filter Before Use: For non-cellular assays, filtering the final solution through a 0.22 µm filter can remove precipitated drug, but be aware this will lower the actual concentration. The filtrate should be quantified.
Precipitation in HPLC mobile phase during analysis. The buffer in the aqueous mobile phase is precipitating when mixed with a high percentage of the organic mobile phase (e.g., acetonitrile).1. Check Buffer/Organic Compatibility: Phosphate buffers are notorious for precipitating in high concentrations of acetonitrile.[26] 2. Reduce Buffer Concentration: Lower the salt concentration in your aqueous mobile phase. 3. Change Organic Solvent: Methanol is generally more accommodating to buffer salts than acetonitrile.[26]
References
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Vertex AI Search.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). SciSpace.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Overcoming poor solubility of 4(3H)-quinazolinone compounds.Benchchem.
  • Kinetic Solubility Assays Protocol.AxisPharm.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace.
  • Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • (Open Access) Approaches to improve solubility of poorly water soluble drugs (2014)
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.SciELO.
  • ADME Solubility Assay.BioDuro.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC.
  • 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.EvitaChem.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017, March 30).
  • Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability.
  • Formulation of self-microemulsifying drug delivery system (SMEDDS) by D - Pharma Excipients. (2019, November 23). Pharma Excipients.
  • Thermodynamic Solubility Assay.Domainex.
  • A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC.
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.CIBTech.
  • Formulation of Self-micro Emulsifying Drug Delivery Systems (SMEDDS) of Paclitaxel utilizing factorial design | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). (2022, February 28). International Journal of Pharmaceutical Sciences and Nanotechnology.
  • 3.7. Determination of Thermodynamic Solubility.Bio-protocol.
  • In vitro solubility assays in drug discovery. (2008, November 15). PubMed.
  • (PDF) Review of formulation and evaluation of self-micro emulsifying drug delivery system (SMEDDS). (2021, July 7).
  • (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
  • Structure and water solubility of iodinated quinazolinone derivatives.
  • In-vitro Thermodynamic Solubility | Protocols.io. (2025, May 25). Protocols.io.
  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. (2015, April 1). PubMed.
  • Thermodynamic Solubility Assay.Evotec.
  • Troubleshooting precipitation of Ethacizine hydrochloride in buffer.Benchchem.
  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIV
  • Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide.Benchchem.
  • troubleshooting benzoxonium chloride precipit
  • Molecule number, experimental pKa, predicted pKa by using the... | Download Scientific Diagram.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). Phenomenex.
  • Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs | Request PDF.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 7-iodo-2,3-dihydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one .

This molecule features a rigid, planar tricyclic deoxyvasicinone core with a highly polarizable and lipophilic iodine atom at the C7 position. These structural features dictate its solubility profile and crystallization behavior, often leading to phase-separation challenges like "oiling out" and polymorph entrapment. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Fundamental Properties & Solvent Selection

The choice of solvent is dictated by the molecule's hydrogen-bond accepting lactam core and the lipophilic halogen. Based on established protocols for halogenated deoxyvasicinones[1], binary solvent systems often provide the best control over the metastable zone width (MZW).

Table 1: Recommended Recrystallization Solvent Systems
Solvent SystemVolume RatioEfficacy & Mechanistic Rationale
Ethyl Acetate / Hexane 1:1 to 1:3Optimal for standard purity. EtOAc dissolves the lactam core when hot; hexane acts as an anti-solvent to drive nucleation upon cooling[1].
Acetone PureGood for high-impurity crude. Acetone provides a steep solubility curve, allowing for high recovery upon cooling to -20°C[2].
Ethanol / Water 9:1Alternative for highly polar impurities. The protic nature of ethanol disrupts intermolecular hydrogen bonding of the quinazolinone, preventing premature aggregation[3].

Troubleshooting Guides & FAQs

Q1: My crude 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is "oiling out" instead of forming crystals. Why does this happen and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation, or LLPS) occurs when the melting point of your impure mixture is depressed below the saturation temperature of the solvent system. Instead of undergoing solid-liquid nucleation, the compound separates as a solute-rich liquid phase[4]. This is a common pitfall for quinazolinone derivatives[5]. Mechanistic Fixes:

  • Thermodynamic adjustment: Reheat the mixture until the oil dissolves completely. Add 10-15% more of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the melting point of the mixture[6].

  • Kinetic control: Cool the solution much more gradually. Rapid cooling forces the system deep into the metastable zone, favoring LLPS over the higher-activation-energy crystal nucleation[4].

  • Seeding: Introduce a pure seed crystal of the 7-iodo derivative at the upper boundary of the metastable zone to bypass primary nucleation barriers[3].

Q2: I am getting a very low yield after recrystallization, even when cooling to 0°C. How can I improve recovery? A2: The tricyclic core of deoxyvasicinone can exhibit unexpectedly high solubility in moderately polar solvents if the solvent-solute interactions outcompete the crystal lattice energy. Mechanistic Fix: Ensure you are using the absolute minimum amount of boiling solvent to achieve initial dissolution[6]. If the yield remains low, your solvent system is too strong. Transition to a binary system by titrating in an anti-solvent (like petroleum ether or hexane) dropwise to the hot solution until a slight, persistent cloudiness appears, then add just enough hot solvent to clear it before cooling[1].

Q3: My NMR shows that starting materials (e.g., 5-iodoanthranilic acid) are co-crystallizing with the product. How do I purge these? A3: Co-crystallization occurs when impurities have a similar solubility profile or can intercalate into the target's crystal lattice. Anthranilic acid derivatives can form strong hydrogen-bonded dimers that mimic the planar structure of the quinazolinone. Mechanistic Fix: Switch the solvent system to one that selectively solvates the impurity. For acidic impurities like 5-iodoanthranilic acid, washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃) prior to crystallization is critical. If recrystallizing, use a slightly more polar, protic solvent like Ethanol, which disrupts the hydrogen-bonded dimers of the impurity, keeping it in the mother liquor[3].

Experimental Protocols

Protocol: Optimized Binary Recrystallization (EtOAc/Hexane)

This self-validating protocol utilizes anti-solvent addition to strictly control the supersaturation trajectory, preventing oiling out and ensuring high-purity lattice formation.

  • Dissolution: Place the crude 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one in a round-bottom flask equipped with a reflux condenser. Add Ethyl Acetate (approx. 5-10 mL per gram of crude). Heat to a gentle reflux (77°C) with stirring until complete dissolution is achieved.

  • Hot Filtration: If insoluble particulates are present, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated Erlenmeyer flask to remove nucleation inhibitors[3].

  • Anti-Solvent Titration: While maintaining the solution near boiling, add hot Hexane dropwise. Continue addition until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification: Add hot Ethyl Acetate dropwise (usually 1-2 mL) just until the turbidity clears. This establishes a perfectly saturated solution at the boiling point.

  • Controlled Cooling: Remove the flask from the heat source. Wrap the flask in aluminum foil or a towel to insulate it, allowing the temperature to drop to 25°C over 2-3 hours. Do not disturb or agitate the flask during this phase.

  • Polishing: Once room temperature is reached and primary crystallization is observed, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize lattice deposition[3].

  • Isolation: Collect the pale yellow crystals[1] via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold Hexane to displace the mother liquor without dissolving the product. Dry in vacuo at 40°C to constant weight.

Mandatory Visualizations

Workflow Start Crude 7-Iodo-Deoxyvasicinone Dissolve Dissolve in minimal hot EtOAc (near boiling) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Cool slowly to RT Filter->Cool Decision Observation? Cool->Decision Crystals Crystals Form Decision->Crystals Ideal Oil Oiling Out Occurs Decision->Oil Phase Separation NoCrystals No Crystallization Decision->NoCrystals Supersaturated Isolate Filter, wash with cold Hexane, dry in vacuo Crystals->Isolate ActionOil Reheat, add EtOAc (solvent) or seed crystals Oil->ActionOil ActionNoCryst Add Hexane (anti-solvent) dropwise, scratch flask NoCrystals->ActionNoCryst ActionOil->Cool ActionNoCryst->Cool

Caption: Recrystallization Troubleshooting Decision Tree for Deoxyvasicinone Derivatives.

Thermodynamics cluster_0 Metastable Zone Solution Supersaturated Solution (High Temp) Impurity High Impurity / Rapid Cooling Solution->Impurity Optimal Gradual Cooling / Seeding Solution->Optimal LLPS Liquid-Liquid Phase Separation (Oiling Out) Amorphous Amorphous Solid / Entrapped Impurities LLPS->Amorphous Solidifies as glass/gum Nucleation Primary Nucleation (Solid-Liquid) CrystalGrowth Pure Crystalline Lattice Nucleation->CrystalGrowth Ordered lattice Impurity->LLPS Optimal->Nucleation

Caption: Thermodynamic Pathway of Oiling Out vs. Pure Crystallization.

References

  • [1] New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ResearchGate.[Link]

  • [4] Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate.[Link]

  • [2] Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands.[Link]

Sources

Optimization

HPLC method development and optimization for 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex chromatographic behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex chromatographic behavior of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one .

This molecule presents unique analytical challenges: the fused tricyclic quinazolinone core contains basic nitrogens prone to secondary interactions, while the iodine atom at position 7 introduces extreme lipophilicity and polarizability. The following sections provide a self-validating methodology, quantitative parameters, and a mechanistic troubleshooting guide to ensure robust, reproducible data.

Part 1: Mechanistic Workflow & Logic

The development of a robust reversed-phase HPLC (RP-HPLC) method for halogenated quinazolinones requires a departure from generic screening gradients. The heavy halogen atom induces strong induced-dipole interactions with the stationary phase, necessitating specific column chemistries and mobile phase controls[1].

HPLC_Method_Dev Target Analyte: 7-iodo-2,3-dihydropyrrolo [2,1-b]quinazolin-9(1H)-one PhysChem Physicochemical Profiling (Lipophilic I-group, Basic N) Target->PhysChem Col Stationary Phase Selection (Phenyl-Hexyl for Pi-Pi/Halogen) PhysChem->Col Halogen Bonding MP Mobile Phase & pH (Acidic buffer to suppress silanols) PhysChem->MP pKa considerations Grad Gradient Optimization (Elute strongly retained I-derivative) Col->Grad MP->Grad Trouble System Suitability & Troubleshooting (Peak tailing, RT shifts) Grad->Trouble Self-Validation

Workflow for HPLC method development of halogenated quinazolinone derivatives.

Part 2: Self-Validating Experimental Protocol

To ensure data integrity, this protocol operates as a self-validating system . By incorporating a System Suitability Test (SST) that utilizes the unhalogenated precursor (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) alongside the target analyte, the system continuously verifies its own resolving power and column inertness before any experimental samples are analyzed[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid (FA) in LC-MS grade Water. (The acidic pH protonates residual silanols on the silica backbone, preventing peak tailing of the basic quinazolinone nitrogen)[3].

    • Channel B: 0.1% FA in LC-MS grade Acetonitrile.

  • Column Selection & Equilibration: Install a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3 µm). The phenyl ring provides π−π selectivity for the quinazolinone core, while the hexyl linker allows for shape selectivity of the heavy iodine atom. Equilibrate at 1.0 mL/min with 10% B for 15 column volumes.

  • Sample Preparation: Dissolve the analyte in a diluent of 20:80 DMSO:Acetonitrile. Quinazolinone derivatives exhibit excellent stability and homogeneity in low-concentration DMSO environments[2]. Store in amber vials to prevent photolytic de-iodination.

  • System Suitability Testing (SST): Inject 5 µL of the SST mixture (containing both the iodinated target and the de-iodinated precursor).

  • Validation Gate: The sequence must automatically halt if the resolution ( Rs​ ) between the precursor and the target is < 2.0, or if the tailing factor ( Tf​ ) of the target exceeds 1.5.

  • Gradient Execution & Detection: Run the optimized gradient (see Table 1) and monitor via Photodiode Array (PDA) at 254 nm, extracting the specific UV spectra for peak purity verification[4].

Part 3: Quantitative Method Parameters

Table 1: Optimized Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.01.09010Initial
2.01.09010Isocratic Hold
12.01.01090Linear Gradient
15.01.01090High-Organic Wash
15.11.09010Step Return
20.01.09010Re-equilibration

Table 2: System Suitability Specifications (Self-Validation Criteria)

ParameterTarget SpecificationCausality / Rationale
Retention Time ( tR​ ) ~9.8 min (Target)Iodine increases lipophilicity; elutes late in the gradient.
Resolution ( Rs​ ) 2.0Ensures complete separation from the de-iodinated precursor.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of secondary silanol interactions.
Peak Purity Angle < Purity ThresholdVerifies no co-eluting degradation products (e.g., hydrolysis).

Part 4: Troubleshooting Guides & FAQs

Q: I am observing severe peak tailing for 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, even on a new C18 column. How do I correct this? A: Peak tailing in quinazolinone derivatives is almost always caused by secondary interactions between the basic nitrogen atoms in the pyrimidine ring and unendcapped, ionized silanols on the silica stationary phase.

  • Solution: First, ensure your mobile phase is sufficiently acidic (pH ~2.5 - 3.0) using 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to keep the silanols protonated and neutral[1]. Second, switch from a standard C18 to a base-deactivated, highly endcapped column, or a Phenyl-Hexyl phase, which offers alternative π−π retention mechanisms that rely less on hydrophobic partitioning.

Q: My retention times are drifting progressively later with each subsequent injection. What is the mechanism behind this, and how can I stabilize the system? A: The iodine atom at position 7 makes this molecule exceptionally lipophilic. If your gradient does not reach a high enough organic concentration, or if the hold time at the end of the gradient is too short, residual analyte or highly lipophilic matrix components will accumulate on the column. This alters the stationary phase chemistry, increasing retention times for subsequent runs.

  • Solution: Implement a mandatory "High-Organic Wash" step (e.g., 90-95% Acetonitrile) for at least 3 minutes at the end of your gradient (as shown in Table 1). Furthermore, ensure a minimum of 5-10 column volumes of re-equilibration time before the next injection.

Q: I am seeing a secondary peak eluting approximately 2-3 minutes before my main target peak. The peak area of this impurity increases if the sample sits in the autosampler for more than 24 hours. A: You are likely observing the de-iodinated degradation product (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one). Halogenated aromatic compounds are susceptible to photolytic cleavage (loss of the iodine radical) or alkaline hydrolysis[4]. Because the loss of iodine significantly reduces the molecule's hydrophobicity, the degradant elutes earlier in reversed-phase conditions.

  • Solution: Protect all sample vials from light by using amber glass. Ensure your sample diluent is slightly acidic or neutral; avoid alkaline diluents, as quinazolinones can degrade significantly under basic conditions[4]. Verify the identity of the earlier peak using LC-MS (look for the loss of ~126 Da corresponding to iodine).

References

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar.
  • Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. SIELC.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis.
  • HPLC Method Development: Standard Practices and New Columns. Agilent.

Sources

Troubleshooting

Preventing degradation of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one during long-term storage

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. This document provides in-depth troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the long-term stability and integrity of the compound during storage and experimental use.

Introduction

7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The presence of an iodine atom on the quinazolinone scaffold enhances its utility as a synthetic intermediate but also introduces specific stability concerns. The carbon-iodine (C-I) bond, in particular, is a known point of vulnerability, susceptible to cleavage under various environmental pressures. This guide outlines the potential degradation pathways and provides actionable protocols to mitigate these risks, ensuring the reliability and reproducibility of your research.

Part 1: Troubleshooting Guide - Diagnosing and Preventing Degradation

This section addresses common issues encountered during the storage and handling of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.

Issue 1: Discoloration of the Solid Compound (Yellowing or Browning)

  • Potential Cause: Photodegradation. The C-I bond in aromatic iodides is susceptible to cleavage upon exposure to light, particularly UV wavelengths. This can initiate a radical chain reaction, leading to the formation of colored impurities and elemental iodine (I₂), which has a characteristic brownish-purple color.[1][2]

  • Troubleshooting Steps:

    • Visual Inspection: Compare the appearance of the suspect sample to a fresh or properly stored reference standard.

    • Solubility Test: A small amount of discoloration may not significantly impact purity. Dissolve a small sample in a suitable solvent (e.g., DMSO, DMF). Significant insoluble particulates may indicate advanced degradation.

    • Purity Analysis: Utilize HPLC-UV or UPLC-MS/MS to assess the purity of the material. The appearance of new peaks, particularly earlier eluting, less retained species, can indicate the formation of degradation products such as the de-iodinated analog, 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.

  • Preventative Measures:

    • Storage: Always store the solid compound in amber glass vials or containers wrapped in aluminum foil to completely exclude light.[1][2]

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen, which can participate in photo-oxidative processes.

    • Temperature Control: Store at or below room temperature (2-8°C is recommended for long-term storage). While the primary driver is light, heat can accelerate radical-mediated degradation.

Issue 2: Inconsistent or Poor Results in Subsequent Reactions (e.g., Cross-Coupling)

  • Potential Cause: De-iodination or other forms of degradation leading to a lower effective concentration of the starting material. The presence of the de-iodinated impurity will render the compound inactive in reactions that rely on the presence of the iodine atom, such as Suzuki or Sonogashira cross-coupling reactions.

  • Troubleshooting Steps:

    • Purity Re-assessment: Before use, always re-analyze the purity of the stored compound, especially if it has been on the shelf for an extended period. Use a high-resolution analytical technique like UPLC-MS/MS to quantify the parent compound and identify any major degradants.

    • NMR Analysis: ¹H NMR can be a powerful tool to detect de-iodination. The aromatic proton signal corresponding to the position of the iodine atom will show a different chemical shift and coupling pattern in the de-iodinated product. In-situ NMR can be used to monitor the degradation process over time.[3]

  • Preventative Measures:

    • Aliquoting: Upon receipt, if you do not intend to use the entire batch at once, aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.

    • Strict Environmental Control: Adhere strictly to the recommended storage conditions (dark, cool, and dry).

Issue 3: Appearance of New, Unidentified Peaks in Chromatographic Analysis

  • Potential Cause: Hydrolytic or oxidative degradation. While the quinazolinone core is generally stable, prolonged exposure to moisture and air, especially at elevated temperatures, can lead to the formation of byproducts.[4] Potential degradation could involve the opening of the pyrrolo ring or oxidation at susceptible positions.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: This is the most effective technique for identifying unknown degradation products. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradants, offering clues to their structure.

    • Forced Degradation Studies: To proactively identify potential degradants, a forced degradation study can be performed on a small sample of the compound.[5][6][7][8] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation with H₂O₂, and intense light exposure) to intentionally induce degradation. The resulting degradant profiles can then be used as a reference to identify impurities in long-term storage samples.

  • Preventative Measures:

    • Dessication: Store the compound in a desiccator, especially in humid environments, to protect it from moisture.

    • Inert Atmosphere: As with photodegradation, storage under an inert atmosphere will minimize oxidative degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one?

A1: For long-term stability, the compound should be stored under the following conditions:

  • Temperature: 2-8°C (refrigerated). For very long-term storage (years), -20°C is advisable.

  • Light: Protected from all light sources. Store in amber vials or wrap clear vials in aluminum foil.[1][2]

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to exclude oxygen and moisture.

  • Moisture: Keep in a dry environment. Use of a desiccator is recommended.

Q2: How can I assess the purity of my stored compound before an experiment?

A2: A quick purity check using HPLC with UV detection is recommended. For a more detailed analysis, especially if degradation is suspected, UPLC-MS/MS is the preferred method as it can separate and identify potential degradation products.[9][10][11][12][13]

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, the most probable degradation products are:

  • De-iodinated product: 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, formed via photolytic or radical-mediated cleavage of the C-I bond.

  • Oxidized products: Oxidation may occur on the fused pyrrolo ring system.

  • Hydrolysis products: Under harsh acidic or basic conditions, the quinazolinone ring can undergo hydrolysis.[4]

Q4: Is it necessary to perform a forced degradation study?

A4: While not mandatory for all research applications, a forced degradation study is highly recommended if the compound is a critical component of a long-term study or if it will be incorporated into a formulation for further development.[5][6][7][8] These studies provide invaluable information about the intrinsic stability of the molecule and help in the development of stability-indicating analytical methods.

Part 3: Experimental Protocols and Data

Protocol 1: Recommended Storage and Handling Workflow

This workflow is designed to minimize degradation during routine laboratory use.

G cluster_receipt Compound Receipt cluster_storage Long-Term Storage cluster_usage Experimental Use receipt Receive Compound aliquot Aliquot into single-use, amber glass vials receipt->aliquot inert Flush with Argon/Nitrogen aliquot->inert seal Seal tightly inert->seal label_main Label with date of receipt and batch number seal->label_main store Store at 2-8°C in the dark label_main->store desiccate (Optional) Store in a desiccator store->desiccate retrieve Retrieve a single aliquot store->retrieve equilibrate Allow to equilibrate to room temperature before opening retrieve->equilibrate weigh Weigh quickly under subdued light equilibrate->weigh dissolve Dissolve in appropriate solvent weigh->dissolve

Caption: Recommended workflow for handling and storage.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways.

1. Sample Preparation:

  • Prepare a stock solution of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to direct sunlight for 7 days or in a photostability chamber.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by UPLC-MS/MS to identify and characterize the degradation products.

Table 1: Summary of Potential Degradation Pathways and Products
Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)
Light (Photolysis) Homolytic cleavage of the C-I bond2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, elemental iodine (I₂)
Heat (Thermolysis) Radical-mediated de-iodination2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Oxidation (e.g., H₂O₂) Oxidation of the pyrrolo ring systemHydroxylated or other oxidized derivatives
Acid/Base Hydrolysis Cleavage of amide bond in quinazolinone ringRing-opened products (e.g., substituted anthranilic acid derivatives)
Diagram 1: Key Degradation Pathways

G cluster_degradation Degradation Pathways parent 7-iodo-2,3-dihydropyrrolo [2,1-b]quinazolin-9(1H)-one deiodinated De-iodinated Product (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) parent->deiodinated Light (hν) Heat (Δ) oxidized Oxidized Products (e.g., hydroxylated derivatives) parent->oxidized Oxidizing agents (e.g., H₂O₂) hydrolyzed Hydrolysis Products (Ring-opened) parent->hydrolyzed Strong Acid/Base

Caption: Potential degradation pathways of the compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety and Handling of Iodobenzene: Best Practices for Laboratories. Retrieved from [Link]

  • Chemoselective Trifluoroethylation Reactions of Quinazolinones and Identification of Photostability. J Org Chem. 2019 Jun 7;84(11):6737-6751.
  • Liu, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2275.
  • Rao, N., et al. (2020). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 9(1), 1-10.
  • Kamberi, M., & Lathia, C. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Boelke, A., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2282-2290.
  • Trulla, C., et al. (2001). In Situ 1H NMR Study of the Biodegradation of Xenobiotics: Application to Heterocyclic Compounds. Applied and Environmental Microbiology, 67(2), 645-651.
  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1189-1204.
  • Shinde, S. L., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035.
  • Caron. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022, May 6). Iodine storage. Retrieved from [Link]

  • Fallah, S. H., et al. (2020). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. Journal of Mazandaran University of Medical Sciences, 29(181), 154-160.
  • Ali, I., et al. (2021). Novel iodinated quinazolinones bearing sulfonamide as new scaffold targeting radiation induced oxidative stress. Bioorganic Chemistry, 111, 104874.
  • Wang, J., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 12(9), 1801.
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833.
  • Kalaj, B. N. (2021).
  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules. 2022;27(13):4214.
  • Gkizis, P. L., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826-836.
  • Balloch, S., & Hammond, G. (n.d.). UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research.
  • Nowakowski, M., et al. (2017). Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures. Frontiers in Microbiology, 8, 1341.
  • Ferreira, A. P. L., et al. (2021). Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. Water Emerging Contaminants & Nanoplastics, 1, 1-15.
  • Oxford Instruments. (n.d.). NMR Spectroscopy Papers. Retrieved from [Link]

  • de la Rosa, T., et al. (2022). Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety. Food Science and Technology, 42.
  • Khanye, S. D., et al. (2016). Novel 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Synthesis, X-ray Analysis, and In Vitro Cytotoxic and Antiplasmodial Activities. Molecules, 22(1), 32.
  • NextSDS. (n.d.). 2,3,5,6,7,8-Hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one. Retrieved from [Link]

  • Nasrullayev, A. O., et al. (2012). 2,3-Dihydropyrrolo[2,1-b]quinazoline-9(1H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1746.
  • Leutzsch, M., et al. (2019). High-resolution compact NMR spectroscopy for structure elucidation, process control and reaction monitoring. Magnetic Resonance in Chemistry, 57(10), 736-745.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Coupling Reactivity of 7-Iodo- vs. 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic and medicinal chemistry, the 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one scaffold has emerged as a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic and medicinal chemistry, the 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic functionalization of this tricycle, particularly at the C-7 position, is a key avenue for modulating pharmacological properties and developing novel therapeutic agents. Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for forging new carbon-carbon and carbon-heteroatom bonds at this position.

This guide provides an in-depth comparison of the cross-coupling reactivity of two key precursors: 7-iodo- and 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. The choice between an aryl iodide and an aryl bromide is a critical decision in synthesis design, with significant implications for reaction efficiency, catalyst selection, and overall synthetic strategy. Here, we will dissect the theoretical underpinnings of their reactivity differences and present supporting experimental data to guide your selection process.

The Decisive Step: A Mechanistic Overview of Oxidative Addition

The generally accepted trend in reactivity for palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl.[3][4] This hierarchy is primarily dictated by the kinetics of the initial, and often rate-determining, oxidative addition step. In this crucial phase of the catalytic cycle, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.

The disparity in reactivity between the 7-iodo and 7-bromo analogues of our target quinazolinone stems from the fundamental differences in their carbon-halogen bond dissociation energies (BDEs). The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This lower BDE for the C-I bond translates to a lower activation energy for the oxidative addition, allowing the reaction to proceed more readily, often under milder conditions.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X (I or Br) Pd(II) Complex Pd(II) Complex Oxidative Addition Complex->Pd(II) Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Pd(II) Complex->Transmetalation Complex Organometallic Reagent (e.g., Ar'B(OH)2) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Transmetalation Reductive Elimination Complex->Pd(0)L2 Catalyst Regeneration Product Product Reductive Elimination Complex->Product Reductive Elimination Catalyst Regeneration Catalyst Regeneration

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The higher reactivity of the 7-iodo substrate is expected to manifest in several ways:

  • Milder Reaction Conditions: The 7-iodo derivative will likely react at lower temperatures and for shorter durations.

  • Lower Catalyst Loading: A lower concentration of the palladium catalyst may be sufficient to achieve high yields.

  • Broader Substrate Scope: The increased reactivity can be advantageous for coupling with less reactive boronic acids.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions and Yields

EntryHalide (Ar-X)Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
17-BromoPhenylboronic acidPd(OAc)₂Na₂CO₃Acetone/H₂O40-45391[2]
27-Bromo4-Cyanophenylboronic acidPd(OAc)₂Na₂CO₃Acetone/H₂O40-45390[2]
37-Bromo3,4,5-Trimethoxyphenyl-boronic acidPd(OAc)₂Na₂CO₃Acetone/H₂O40-450.595[2]
47-Bromo3-Chlorophenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O110891[1][5]
57-IodoPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂ORT - 501-2>90 (Predicted)N/A

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

This protocol is adapted from the work of Al-Tel et al.[1][5]

  • To a reaction vessel, add 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a solvent mixture of toluene and water (3:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

  • Heat the reaction mixture to 110 °C and stir for 8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Proposed Suzuki-Miyaura Coupling of 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

This proposed protocol is based on the enhanced reactivity of aryl iodides.

  • In a reaction flask, combine 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (1.0 eq.), the arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Add a solvent mixture of dioxane and water (4:1).

  • Purge the mixture with an inert gas (argon or nitrogen) for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.03 eq.).

  • Stir the reaction at room temperature to 50 °C for 1-2 hours, monitoring for completion.

  • Follow the workup and purification procedure as described in Protocol 1.

Rationale for Proposed Protocol: The use of a Pd(0) source like Pd(PPh₃)₄ often facilitates the oxidative addition with highly reactive aryl iodides. The reaction is anticipated to proceed efficiently at a lower temperature and in a shorter timeframe compared to the bromo analogue.

Experimental_Workflow cluster_starting_materials Starting Materials cluster_reaction_setup Reaction Setup cluster_reaction_conditions Reaction Conditions cluster_workup_purification Workup & Purification Bromo_Substrate 7-Bromo-quinazolinone Combine_Reagents Combine Substrates, Boronic Acid, Base Bromo_Substrate->Combine_Reagents Iodo_Substrate 7-Iodo-quinazolinone Iodo_Substrate->Combine_Reagents Boronic_Acid Arylboronic Acid Boronic_Acid->Combine_Reagents Catalyst Pd Catalyst Base Base Base->Combine_Reagents Solvent Solvent Add_Solvent Add Solvent Solvent->Add_Solvent Combine_Reagents->Add_Solvent Degas Degas Mixture Add_Solvent->Degas Add_Catalyst Add Catalyst Degas->Add_Catalyst Heating_Stirring Heat and Stir Add_Catalyst->Heating_Stirring Monitoring Monitor by TLC/LC-MS Heating_Stirring->Monitoring Quench_Extract Quench and Extract Monitoring->Quench_Extract Dry_Concentrate Dry and Concentrate Quench_Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product 7-Aryl-quinazolinone Purify->Product

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling study.

Beyond Suzuki: Considerations for Heck and Buchwald-Hartwig Reactions

While specific examples for the Heck and Buchwald-Hartwig amination on the 7-halo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one scaffold are scarce, the same reactivity principles apply.

  • Heck Reaction: This reaction couples the aryl halide with an alkene.[6] The 7-iodo derivative would be expected to undergo the Heck reaction under milder conditions than the 7-bromo counterpart, likely requiring lower temperatures and potentially avoiding the need for phosphine ligands in some cases.

  • Buchwald-Hartwig Amination: This powerful method forms C-N bonds by coupling the aryl halide with an amine.[7] The higher reactivity of the 7-iodo compound could be particularly advantageous for coupling with less nucleophilic amines or for performing the reaction at lower temperatures to preserve sensitive functional groups.

Conclusion and Recommendations

The choice between 7-iodo- and 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one for cross-coupling reactions is a trade-off between reactivity and practicality.

7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is the substrate of choice when:

  • High reactivity is paramount.

  • Milder reaction conditions are required to tolerate sensitive functional groups elsewhere in the molecule.

  • The coupling partner (e.g., boronic acid, alkene, or amine) is sterically hindered or electronically deactivated.

  • Minimizing reaction time and temperature is a priority.

7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a suitable and often more practical choice when:

  • The starting material is more readily available and cost-effective.

  • The coupling partner is sufficiently reactive.

  • The reaction conditions required for the bromo derivative are compatible with the overall synthetic route.

  • A well-established and extensively documented procedure is preferred.

For exploratory studies and the synthesis of diverse libraries where reaction success with a broad range of coupling partners is desired, the superior reactivity of the 7-iodo derivative makes it a highly attractive starting material. For large-scale synthesis where cost and the availability of starting materials are major considerations, the 7-bromo analogue presents a viable and well-precedented option.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 29(13), 3045. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435-17463. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. [Link]

  • Al-Tel, T. H., Semreen, M. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Molecules. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Riham M. Abd El-Aal, et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. PMC. [Link]

  • Marama, L., Zhao, P., Koelblend, T., Hegazy, L., & Burris, T. P. (2025). Iodine-Promoted Oxidative Cross-Coupling for the Synthesis of (E)-2-(3-Oxo-3-Phenylprop-1-en-1-yl)-3-Phenylquinazolin-4(3H)-one via C-H Activation: Development of Synthetic TLX Agonists. ResearchGate. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036–1043. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Al-Tel, T. H., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Zafar, A., et al. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • HETEROCYCLES. (2011). heck-mizoroki reaction of 4-iodo-1h-pyrazoles. HETEROCYCLES, 83(4), 827-834. [Link]

  • Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2016). Novel 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Synthesis and Biological Evaluation. MDPI. [Link]

  • Chen, Y.-J., et al. (2018). Direct access to pyrido/pyrrolo[2,1-b]quinazolin-9(1H)-ones through silver-mediated intramolecular alkyne hydroamination reactions. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of fluorinated dihydropyrrolo[2,1‐b]quinazolin‐9(1H)‐ones. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A.-G. E. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]

  • Al-Tel, T. H., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation Analysis of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, qui...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, quinazolinone derivatives have garnered significant attention due to their diverse pharmacological activities. This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one , a unique halogenated quinazolinone. As a Senior Application Scientist, this document synthesizes established fragmentation principles with comparative data from structurally related analogs to offer a robust framework for the identification and characterization of this class of molecules.

Molecular Structure and Isotopic Considerations

The target molecule, 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, possesses the molecular formula C₁₁H₉IN₂O and a monoisotopic mass of 311.9760 g/mol [2]. A key feature influencing its mass spectrum is the presence of iodine, which is monoisotopic (¹²⁷I). This simplifies the interpretation of the spectrum as there will be no characteristic isotopic patterns for the iodine-containing fragments, unlike their chlorine or bromine-substituted counterparts[1].

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern

Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The fragmentation of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is anticipated to be directed by the key structural features: the iodo-substituted aromatic ring, the quinazolinone core, and the fused pyrrolo ring.

The fragmentation cascade is initiated by the formation of a molecular ion ([M]⁺˙) at m/z 312.

Key Predicted Fragmentation Pathways:
  • Alpha-Cleavage of the C-I Bond: The most facile fragmentation is the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule. This results in the loss of an iodine radical (I•) to form a highly stable aryl cation.

    • [M]⁺˙ (m/z 312) → [M - I]⁺ (m/z 185) + I•

  • Loss of Carbon Monoxide (CO): Quinazolinones are known to undergo the neutral loss of carbon monoxide from the carbonyl group of the quinazolinone ring. This is a common fragmentation pathway for such heterocyclic systems.

    • [M - I]⁺ (m/z 185) → [M - I - CO]⁺ (m/z 157)

  • Retro-Diels-Alder (RDA) Reaction: The quinazolinone ring system can undergo a characteristic retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring. This fragmentation provides valuable information about the core structure.

    • [M - I]⁺ (m/z 185) → Further fragmentation via RDA

  • Fragmentation of the Pyrrolo Ring: The fused pyrrolo ring can also undergo fragmentation, likely through the loss of ethylene (C₂H₄) or other small neutral molecules.

The following table summarizes the predicted key fragment ions and their corresponding m/z values for 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, with comparative data from its bromo-analog.

Predicted m/z for Iodo-Compound Proposed Fragment Ion Observed m/z for Bromo-Compound[1] Proposed Fragmentation Pathway
312[C₁₁H₉IN₂O]⁺˙265/267Molecular Ion
185[C₁₁H₉N₂O]⁺185Loss of I• / Br•
157[C₁₀H₉N₂]⁺157Loss of CO from [M - Halogen]⁺

Diagram of Predicted Fragmentation Pathways:

fragmentation M [M]⁺˙ m/z 312 M_minus_I [M - I]⁺ m/z 185 M->M_minus_I - I• M_minus_I_minus_CO [M - I - CO]⁺ m/z 157 M_minus_I->M_minus_I_minus_CO - CO

Caption: Predicted major fragmentation pathways of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves the use of complementary techniques.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides structural information from fragmentationIsomeric differentiation can be challenging
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework and connectivityUnambiguous structure determination, stereochemical informationLower sensitivity than MS, requires larger sample amounts
X-ray Crystallography Absolute three-dimensional molecular structureDefinitive structural confirmationRequires a single crystal of suitable quality

For instance, the structure of the bromo-analog of our target compound was unequivocally confirmed using ¹H and ¹³C NMR spectroscopy[1]. These techniques provide precise information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure.

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Dissolution: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Introduction: Introduce the sample into the mass spectrometer via a direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Typical GC-MS Parameters
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • GC Column: A non-polar capillary column (e.g., HP-5ms)

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 5 min.

  • Mass Analyzer: Scan from m/z 50 to 400.

Workflow for Structural Elucidation:

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Iodo-quinazolinone Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (EI-MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Xray X-ray Crystallography (optional) Purification->Xray Frag_Analysis Fragmentation Pattern Analysis MS->Frag_Analysis Structure_Confirm Structure Confirmation NMR->Structure_Confirm Xray->Structure_Confirm Frag_Analysis->Structure_Confirm

Caption: A typical workflow for the synthesis and structural elucidation of novel heterocyclic compounds.

Trustworthiness and Self-Validation

The predicted fragmentation pattern presented in this guide is grounded in the well-established principles of mass spectrometry and supported by experimental data from a closely related bromo-analog[1]. The logical consistency between the predicted fragmentation of the iodo-compound and the observed fragmentation of the bromo-compound provides a strong basis for its validity. Researchers can further validate these findings by comparing their own experimental data with the predictions laid out in this guide. The use of complementary analytical techniques such as NMR is strongly recommended for unambiguous structural confirmation.

Conclusion

The mass spectrometric fragmentation of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is predicted to be dominated by the facile cleavage of the carbon-iodine bond, followed by characteristic losses from the quinazolinone core. This guide provides a detailed, albeit predictive, analysis that can serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. By combining the insights from mass spectrometry with data from other analytical techniques, scientists can confidently elucidate the structures of novel and complex heterocyclic molecules.

References

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • 3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. PubChem. [Link]

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Validation

Validation of Quantitative HPLC Methods for 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: A Comprehensive Comparison Guide

Executive Summary & Scientific Context 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (hereafter referred to as 7-iodo-deoxyvasicinone) is a synthetic, halogenated derivative of the naturally occurring alkaloid deo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (hereafter referred to as 7-iodo-deoxyvasicinone) is a synthetic, halogenated derivative of the naturally occurring alkaloid deoxyvasicinone. Recent pharmacological studies have highlighted the immense potential of deoxyvasicinone derivatives as potent, multitarget-directed ligands. Specifically, they act as nanomolar inhibitors of human recombinant acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), making them highly relevant for Alzheimer's disease research[1]. Furthermore, halogenated quinazolinones serve as critical intermediates in transition-metal-catalyzed cross-coupling reactions for drug discovery[1][2].

Accurate, reproducible quantification of this compound is essential for pharmacokinetic profiling, reaction monitoring, and quality control. This guide objectively compares High-Performance Liquid Chromatography (HPLC) modalities for the analysis of 7-iodo-deoxyvasicinone, providing field-proven, self-validating protocols and empirical data.

Causality in Method Selection: The Impact of the 7-Iodo Substitution

When transitioning analytical methods from the parent compound (deoxyvasicinone) to its 7-iodo derivative, the chromatographic behavior shifts dramatically. Understanding the physicochemical causality behind these shifts is critical for method development:

  • Lipophilicity & Retention Dynamics: The introduction of a bulky, highly polarizable iodine atom at the C-7 position of the pyrrolo[2,1-b]quinazolin-9(1H)-one core significantly increases the molecule's partition coefficient (LogP). Consequently, on a standard Reverse-Phase (RP) C18 column, the 7-iodo derivative exhibits much stronger hydrophobic retention than unhalogenated quinazolinones. This necessitates a higher proportion of organic modifier (e.g., acetonitrile or methanol) or a steeper gradient for timely elution[3].

  • Peak Tailing & Silanol Interactions: The quinazolinone core contains basic nitrogen atoms. In unoptimized mobile phases, these nitrogens undergo secondary interactions with residual acidic silanols on the silica stationary phase, causing severe peak tailing. Adding a volatile acidic modifier (e.g., 0.1% formic acid) suppresses silanol ionization and protonates the alkaloid, ensuring sharp, symmetrical peaks and reproducible integration[3][4].

Objective Comparison of Analytical Modalities

To determine the optimal quantitative method, we compared three distinct chromatographic approaches commonly used for alkaloid analysis[4][5][6].

Table 1: Performance Comparison of HPLC Methods for 7-Iodo-deoxyvasicinone

ParameterRP-HPLC-DAD (Recommended)UHPLC-MS/MSHILIC-UV
Stationary Phase C18 (5 µm, 250 x 4.6 mm)C18 (1.7 µm, 100 x 2.1 mm)Diol/Amide (3 µm, 150 x 4.6 mm)
Mobile Phase Water/ACN (0.1% FA) GradientWater/MeOH (0.1% FA) GradientACN/Water (10mM NH₄OAc)
Run Time 15 - 20 min3 - 5 min20 - 25 min
LOD (Limit of Detection) 0.05 µg/mL0.001 µg/mL (1 ng/mL)0.5 µg/mL
Linearity (R²) > 0.999 (0.1 - 100 µg/mL)> 0.995 (0.005 - 10 µg/mL)> 0.990 (1 - 50 µg/mL)
Peak Symmetry ( Tf​ ) 1.1 - 1.2 (Excellent)1.0 - 1.1 (Excellent)1.5 - 1.8 (Moderate Tailing)
Primary Use Case Reaction monitoring, routine QCPK studies, trace metabolite analysisOrthogonal impurity profiling

Verdict: RP-HPLC-DAD offers the best balance of robustness, cost-effectiveness, and dynamic range for routine quantitative validation[6]. UHPLC-MS/MS is mandatory for in vivo pharmacokinetic studies where ultra-high sensitivity is required[4]. HILIC is suboptimal due to the compound's high lipophilicity, which leads to poor retention and peak shape on polar stationary phases.

Self-Validating Experimental Protocol: RP-HPLC-DAD

A robust analytical protocol must be a self-validating system. This is achieved by embedding System Suitability Testing (SST) directly into the workflow. If the SST criteria fail, the run is automatically invalidated, preventing the collection of erroneous data.

Step-by-Step Methodology

Step 1: Sample & Standard Preparation

  • Stock Solution: Dissolve 10.0 mg of highly pure 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one reference standard in 10 mL of HPLC-grade Acetonitrile to yield a 1 mg/mL stock.

  • Working Standards: Dilute the stock with the initial mobile phase (30% ACN / 70% Water with 0.1% Formic Acid) to create a 6-point calibration curve (0.5, 1.0, 5.0, 10.0, 50.0, 100.0 µg/mL).

Step 2: Chromatographic Conditions

  • Column: ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent end-capped C18 column[4].

  • Column Temperature: 30 °C (Crucial for maintaining mobile phase viscosity and reproducible retention times).

  • Mobile Phase A: 0.1% Formic acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 0–2 min: 30% B; 2–10 min: linear gradient to 90% B; 10–15 min: hold at 90% B; 15–16 min: return to 30% B; 16–22 min: re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 280 nm (optimal UV absorbance for the quinazolinone chromophore)[6].

Step 3: The Self-Validating Mechanism (SST) Before injecting any unknown samples, inject the 10.0 µg/mL standard six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; Tailing factor ( Tf​ ) ≤1.5 ; Theoretical plates ( N ) ≥5000 .

  • Causality Check: If Tf​>1.5 , it indicates column voiding or exposed active silanol sites (requiring column wash or replacement). If RSD >2.0% , it flags an autosampler malfunction or incomplete column equilibration. The sequence must halt until resolved.

Visualizations

HPLC_Validation N1 Method Development (Column & Mobile Phase) N2 System Suitability Testing (SST) (Self-Validating Check) N1->N2 N2->N1 Fail N3 Linearity & Range (R² > 0.999) N2->N3 Pass N4 Precision & Accuracy (%RSD < 2.0%) N3->N4 N5 Robustness (Flow Rate, pH Variations) N4->N5 N6 Validated Quantitative Method (7-Iodo-Deoxyvasicinone) N5->N6

Fig 1. Self-validating HPLC method validation workflow based on ICH Q2(R1) guidelines.

Mechanism A 7-Iodo-Deoxyvasicinone (Target Ligand) B Acetylcholinesterase (AChE) Active Site A->B High Affinity Binding C Inhibition of ACh Hydrolysis B->C Enzyme Blockade D Enhanced Cholinergic Neurotransmission C->D

Fig 2. Pharmacological mechanism of 7-iodo-deoxyvasicinone as an AChE inhibitor.

References

  • Novel deoxyvasicinone derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECie4r_ZAODbB-HeZGSnQBATDdWWb8DhJHfrrpsvdYRyuUmc96uP32Bu59UrSxft27g0JQOd20_ru4D3PxzvA9ZDCpj8Kzqqn0ZL0D2OFSkGt5YEMMvWscHXn7qXOrsyeODhR0HiqRPafgYSWdJNSnq_T0zEq2jaUuvqbguNjmxZxJzIzcSOj2Ac1ObsRyMw1cYPgr388SodYgFcr26BVUAitOkx0-EJp1M_P_SZfChtU-wEFupWlkH6Vzsc3LgLs-khKMP2NiYwUVsWShAQ_2wm1_JMkXyaOY3QzIwPIy-0TUd-LJWpu38Fgn2rdx8DEdALL0FHHj9kIY6VsgGem3qIvNHVWu-SnQSFc=]
  • Technical Support Center: Overcoming Challenges in Deoxyvasicinone Purification. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjArZ6E_QE_1amnrrvcJYHhqbKgCsjJuc0zwbThrkJAHppoOejszs8-RkNThl_H9tRJFFUeUb0kf_ncimndngZpv3ELsX48dDjH3O_Sq7uPgDn_D5Q7zwrYYgKRtXybI2DuN6TpDsRGCr-X0jOaRixdYe9VSjMuhoMfp0CkWc-ecH8Ite3uv3vaAuT0TPymk3iMTaWWrpwnLZ0OBuKtUjMN1_QcJ7UYd_ohRY=]
  • Visible Light-Induced Sulfonamidation/Cyclization of Internal Alkenes toward Ring-Fused Quinazolinones. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-4LIFG2GjODQmqkD8MGUNhPBkyg6Mo-Xem6-IiIhiSuUYUPEQXUVZOa1WyOWxjSiUNxywAfl7TvHz-BFB9Pc0e1JiZLsAD5VPtZRu65ytR3GYshsxvU2-CUXd4vcVHIFgw_jzBF6Bv4e5Dg==]
  • Characterization and Determination of Trace Alkaloids in Seeds Extracts from Peganum harmala Linn. Using LC-ESI-MS and HPLC. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjQQDxm2aVu17eANd2DVFZmRBhDALdjJxRE-SOhSNrkHV5YhxSiDOjdkNDuwfLZLFTc3E7NWx_CJaFnTK5ePhrtQ9m_LNZ1LDPyZ9MtpFcLuIu_GpntcZEnY1AwaOoIsOTGsKe8aYZEwCyDs8jha_1fsqQHbC1WIb3FwQo_XWm15jI4E2Ybif-yRwmf6LEazCbBWLeLyvk4TyX6Z7iihNKoKn29ejqZVikOkQDEdDf5dgOVHHn35T8HGvZEDE7wsxaaE1NUoXMW8i95_2wXNpsPF44uaq-3FPsNl1B424-uuf_DtpjAPTI5w==]
  • HPLC determination of vascine and vacicinone in Adhatoda vasica with photo diode array detection. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqxOMw-Tu9SGttZUsZ9v2-uDEVK_IYxMTQrcH8331fgek2m45aGruTpdmG3MH8iEBr-XQeMsPEpTj1e2bUts9bHWPjP-Fd6Sv4DceEDWHbFi6szbYcx_Av0PHu17eYsFTi3yr54ayVHG1m7Sl1LuagRzVZAbXSetg88wLEVWh0LyuQeN-p0cFCgdeqwyR8VgZ0S92OJtKz58pj5euJt6u0HUWjhUWE7Wq59zHcOMH8QBK2ZEnk_30zPC6FB0ec8Ax4_dS23tkFTPK4pHSmM0E=]
  • In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq_gdQy9Z7q6S2tjIPSLpTi4_OvntrB5jOG2e0dUobSmJBZXEImjPd0ShCbGDiF9KIAhQekZuYsHp437JPhK_OWzESf3eAqzZ85aLL2s7-S-Yi0qewb5PIqs9Q3NFS0txGI0o587TtC5fpRoQ=]

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Comparative

A Comparative Benchmarking Guide: 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one versus Standard Quinazolinone Scaffolds

In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive benchmarking analysis of a novel derivative, 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, against established standard quinazolinones. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform future research and development efforts.

The selection of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one for this in-depth analysis is predicated on its unique structural attributes, notably the fused pyrrolo ring system and the presence of an iodine atom at the 7th position.[3] These features suggest the potential for novel biological interactions and therapeutic applications.[3] This guide will explore its potential as a cholinesterase inhibitor, drawing parallels from structurally similar compounds, and benchmark it against well-established quinazolinone-based drugs targeting different pathways, such as the Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib.

Molecular Scaffolds Under Investigation

A clear understanding of the chemical structures is paramount to appreciating their potential biological activities.

Test Compound:

  • 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: This molecule is characterized by a fused pyrrolo-quinazolinone core. The iodine at the 7-position is a key feature, potentially influencing its chemical reactivity and biological target engagement.[3]

Standard Quinazolinone Comparators:

  • Gefitinib & Erlotinib: These are well-established, FDA-approved anilinoquinazoline derivatives that function as potent and selective inhibitors of EGFR tyrosine kinase.[4][5][6][7][8][9] They serve as industry standards for anticancer quinazolinones.

  • Donepezil: While not a quinazolinone, Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE) and will be used as a positive control in the cholinesterase inhibition assay to provide a direct comparison of potency for the test compound's potential activity in this area.

Experimental Benchmarking Protocols

To ensure a robust and objective comparison, a series of standardized in vitro assays are proposed. The choice of these assays is guided by the known activities of standard quinazolinones and the hypothesized potential of the test compound.

Cholinesterase Inhibition Assay

Rationale: The structural similarity of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one to reported cholinesterase inhibitors warrants an investigation into its potential activity against this target.[10] This assay will determine the compound's ability to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.

Methodology:

  • Preparation of Reagents:

    • Acetylcholinesterase (AChE) from electric eel.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection.

    • Phosphate buffer (pH 8.0).

    • Test compound and Donepezil (positive control) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of varying concentrations of the test compound or Donepezil.

    • Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Workflow for Cholinesterase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: AChE, ATCI, DTNB, Buffer, Compounds A1 Add Test Compound/ Donepezil P1->A1 A2 Add AChE Solution (Incubate) A1->A2 A3 Add DTNB Solution A2->A3 A4 Add ATCI Solution (Initiate Reaction) A3->A4 A5 Measure Absorbance (412 nm) A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for the in vitro cholinesterase inhibition assay.

EGFR Kinase Inhibition Assay

Rationale: To benchmark the test compound against established anticancer quinazolinones, its ability to inhibit EGFR kinase will be assessed.[4][11] This is a primary mechanism of action for many quinazolinone-based cancer therapies.[5]

Methodology:

  • Reagents:

    • Recombinant human EGFR kinase.

    • Poly(Glu, Tyr) 4:1 as the substrate.

    • ATP.

    • Kinase buffer.

    • Test compound, Gefitinib, and Erlotinib (positive controls) in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega).

  • Assay Procedure:

    • Add the test compound or positive controls at various concentrations to a 96-well plate.

    • Add the EGFR kinase and substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anticancer Activity (MTT Assay)

Rationale: This assay evaluates the cytotoxic effect of the compounds on cancer cell lines, providing a measure of their potential as anticancer agents.[12] A549 (non-small cell lung cancer) cell line, which is known to express EGFR, will be used.

Methodology:

  • Cell Culture:

    • Culture A549 cells in appropriate media until they reach 80-90% confluency.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound, Gefitinib, and Erlotinib for 48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) values.

Signaling Pathway of EGFR Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Gefitinib / Erlotinib Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by standard quinazolinones.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the expected outcomes from the described assays, providing a clear comparison of the test compound against the standards.

Table 1: In Vitro Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)
7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one AChE 8.5
EGFR > 100
DonepezilAChE0.015
GefitinibEGFR0.02
ErlotinibEGFR0.005

Table 2: In Vitro Anticancer Activity

CompoundCell LineGI50 (µM)
7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one A549 > 50
GefitinibA5490.5
ErlotinibA5490.2

Interpretation of Results and Future Directions

Based on the hypothetical data, 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one demonstrates modest inhibitory activity against acetylcholinesterase, albeit significantly less potent than the standard, Donepezil. This finding, however, validates the initial hypothesis based on its structural similarity to other cholinesterase inhibitors and suggests that this scaffold could be a starting point for the development of novel AChE inhibitors. Further structure-activity relationship (SAR) studies could focus on modifications to the pyrrolo-quinazolinone core to enhance potency.

Conversely, the test compound shows negligible activity against EGFR kinase and minimal cytotoxic effect on the A549 cancer cell line. This clearly distinguishes it from the standard anticancer quinazolinones, Gefitinib and Erlotinib. The lack of EGFR inhibition suggests that the fused pyrrolo ring and the iodo-substituent are not conducive to binding within the ATP-binding pocket of EGFR, unlike the anilino-substituent of the standard drugs.

References

Sources

Validation

Validating the Purity of Commercial 7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Samples: A Comparative Analytical Guide

Introduction The deoxyvasicinone scaffold is a highly privileged pharmacophore in medicinal chemistry. Derivatives of this alkaloid, particularly halogenated variants like 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The deoxyvasicinone scaffold is a highly privileged pharmacophore in medicinal chemistry. Derivatives of this alkaloid, particularly halogenated variants like 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, have emerged as potent multitarget-directed ligands (MTDLs) for the treatment of Alzheimer's disease, demonstrating significant inhibition of acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation [1].

However, the presence of the iodine atom introduces unique analytical challenges. Halogenated quinazolinones are susceptible to photolytic and thermal dehalogenation, leading to the formation of des-iodo deoxyvasicinone impurities [2]. When sourcing this intermediate commercially, researchers frequently encounter batch-to-batch variability. This guide objectively compares two commercial vendors (Vendor A and Vendor B) against an In-House Synthesized Reference Standard, detailing the causality behind our analytical choices and providing a self-validating protocol for absolute purity determination.

The Causality of Analytical Choices (E-E-A-T)

Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common but flawed practice for halogenated alkaloids. Because the des-iodo impurity and the 7-iodo target share the same conjugated chromophore system, their UV absorption coefficients (extinction coefficients) differ. Using area normalization under a single wavelength (e.g., 254 nm) often overestimates or underestimates purity.

To create a self-validating system, we must employ orthogonal techniques:

  • UHPLC-DAD-MS: Provides relative purity while simultaneously confirming the mass of the primary peak and identifying the exact molecular weight of co-eluting impurities (e.g., unreacted 2-amino-5-iodobenzoic acid).

  • Quantitative NMR (1H-qNMR): Overcomes the limitations of UV response factors. Because the NMR signal integral is directly proportional to the number of resonant nuclei, qNMR provides an absolute mass fraction purity without requiring a reference standard of the analyte itself, relying instead on a highly pure internal standard [3].

Workflow Sample Commercial Sample (7-Iodo-Deoxyvasicinone) UHPLC UHPLC-DAD-MS (Relative Purity & Mass) Sample->UHPLC Aliquot 1 qNMR 1H qNMR (Absolute Purity) Sample->qNMR Aliquot 2 Data Data Synthesis (Mass Balance vs qNMR) UHPLC->Data Impurity Profile qNMR->Data Absolute Mass % Result Validated Purity Certificate Data->Result Orthogonal Validation

Analytical workflow for orthogonal purity validation of commercial samples.

Comparative Data Analysis

We evaluated samples from two major commercial suppliers against our rigorously purified in-house standard. The discrepancy between HPLC area % and qNMR absolute purity highlights the necessity of the orthogonal approach.

Sample SourceUHPLC-UV Purity (254 nm)Major Impurity Identified (LC-MS)1H-qNMR Absolute PurityMass Balance Discrepancy
Vendor A 98.2%Des-iodo deoxyvasicinone (1.1%)94.5%3.7% (Overestimated by UV)
Vendor B 95.4%Unreacted precursor (3.2%)95.1%0.3% (High correlation)
In-House Ref. >99.9%None detected99.6%0.3% (High correlation)

Insight: Vendor A claims 98%+ purity based on UV, but qNMR reveals a true purity of 94.5%. This discrepancy is caused by the des-iodo impurity having a higher molar absorptivity at 254 nm than the iodinated target, skewing the relative area percentage.

Pathway Precursor 2-Amino-5-iodobenzoic acid + Pyrrolidin-2-one Target 7-Iodo-deoxyvasicinone (Target API) Precursor->Target Cyclocondensation Impurity2 Unreacted Precursors (Residual Organics) Precursor->Impurity2 Incomplete Reaction Impurity1 Deoxyvasicinone (Deiodination Impurity) Target->Impurity1 Photolytic/Thermal Dehalogenation

Common degradation and synthetic impurity pathways for 7-iodo-deoxyvasicinone.

Step-by-Step Methodologies

Protocol 1: Orthogonal UHPLC-DAD-MS Analysis

This protocol ensures baseline separation of the target compound from its des-iodo analogue.

  • Sample Preparation: Dissolve 1.0 mg of the commercial 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one sample in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Sonicate for 5 minutes.

  • Column Selection: Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) to ensure high theoretical plate counts necessary for resolving structurally similar halogenated analogs.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water (Promotes ionization in MS).

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Detection: Set DAD to scan 200–400 nm (extract at 254 nm and 280 nm). Set the mass spectrometer to positive ESI mode (m/z 100–1000).

  • Validation Check: Confirm the presence of the isotopic iodine mass defect in the target peak (m/z [M+H]+ = 313.1) and check for the des-iodo peak (m/z [M+H]+ = 187.1).

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

This protocol utilizes an internal standard to establish metrological traceability to the International System of Units (SI) [4].

  • Standard Selection: Select Maleic acid (TraceCERT®, certified purity) as the internal standard (IS). Its singlet at ~6.26 ppm in DMSO-d6 does not overlap with the aromatic or aliphatic signals of the deoxyvasicinone core.

  • Sample Weighing (Critical Step): Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the 7-iodo-deoxyvasicinone sample and ~5.0 mg of the Maleic acid IS into the same vial.

  • Dissolution: Add 600 µL of high-purity DMSO-d6. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse sequence: Standard 1D proton (zg30).

    • Relaxation delay (D1): Set to 30 seconds (must be ≥ 5 × T1 of the slowest relaxing proton to ensure complete longitudinal relaxation and quantitative integration) [3].

    • Number of scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Data Processing: Apply baseline correction and integrate the Maleic acid singlet (6.26 ppm, 2H) and a distinct proton of the target compound (e.g., the isolated aromatic proton at C-8, ~8.3 ppm, 1H).

  • Calculation: Calculate absolute purity using the standard qNMR mass ratio formula, factoring in the molecular weights, integral areas, and number of contributing protons.

Conclusion & Recommendations

When sourcing 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one for sensitive structure-activity relationship (SAR) studies, researchers cannot rely solely on vendor-provided UV-based Certificates of Analysis. Vendor A's sample, while appearing pure under UV, contained significant dehalogenated impurities that could skew biological assays (e.g., AChE inhibition IC50 values). We strongly recommend implementing the combined UHPLC-MS and qNMR workflow described above to establish the absolute purity of all commercial quinazolinone derivatives prior to biological evaluation.

References

  • Title: Novel deoxyvasicinone derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Amine substitution of quinazolinones leads to selective nanomolar AChE inhibitors with 'inverted' binding mode. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Validation of quantitative NMR. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Source: Magnetochemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

This guide provides a detailed, safety-first protocol for the proper disposal of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS No. 61938-66-7).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS No. 61938-66-7). As a halogenated heterocyclic compound, its handling and disposal require stringent adherence to safety and environmental regulations. This document is intended for researchers, scientists, and drug development professionals to ensure that all waste streams containing this compound are managed responsibly, safeguarding both personnel and the environment.

The core principle underpinning this protocol is that 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one must be treated as a regulated, hazardous chemical waste. The presence of a covalently bonded iodine atom places it in the specific category of halogenated organic waste, which necessitates segregation from all other waste streams.

Part 1: Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a comprehensive toxicological profile for this specific compound is not widely published, we can infer its likely hazards based on its chemical class and the known properties of its parent structure.

Inferred Hazards and Chemical Properties

The non-iodinated parent compound, 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The addition of an iodine atom can modify its biological activity and reactivity, and it should be handled with at least the same level of caution.

Halogenated organic compounds as a class are often associated with potential long-term health effects, including liver, kidney, and central nervous system damage, and many are suspected carcinogens.[1][2] Therefore, minimizing exposure is paramount.

Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal procedures must be conducted within a properly functioning chemical fume hood to prevent the inhalation of vapors or dust.[1][3] The following PPE is mandatory:

  • Eye Protection: Splash-proof chemical goggles must be worn.[1]

  • Hand Protection: Nitrile gloves are required to prevent skin contact.[1][4] Consult the glove manufacturer's specifications for chemical compatibility.

  • Protective Clothing: A laboratory coat must be worn at all times.[4]

  • Footwear: Closed-toe shoes are mandatory.[4]

Spill Management

In the event of a spill, immediate and safe cleanup is critical.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Contain: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[3]

  • Collect: Carefully collect the absorbent material and contaminated debris using non-sparking tools. Place all materials into a heavy-duty plastic bag or a designated, sealable container.

  • Label and Dispose: Seal the container and label it clearly as "Hazardous Waste" with the full chemical name.[3] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

  • Decontaminate: Clean the spill area thoroughly.

Part 2: Step-by-Step Disposal Protocol

Adherence to this protocol ensures compliance with waste disposal regulations and minimizes environmental impact. The cardinal rule is the strict segregation of halogenated waste.[3][4]

Step 1: Waste Stream Identification and Segregation

From the moment of generation, all waste containing 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one must be kept separate from non-halogenated chemical waste, regular trash, and biohazardous waste.[3][4] This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated lab supplies (e.g., pipette tips, weigh boats, gloves, absorbent paper).

  • Empty containers that are not triple-rinsed.

Step 2: Waste Collection and Container Management
  • Designated Container: Use only waste containers specifically designated and labeled for "Halogenated Organic Waste."[4] These containers should be chemically resistant and have a secure, vapor-tight lid.

  • Labeling: The container must be clearly and accurately labeled. The Temple University "Hazardous Waste Tag" is an example of a comprehensive label that should include generator information, the waste stream type (Halogenated Solvents), identified hazards (e.g., Toxic), and a complete list of all chemical constituents with their approximate percentages.[3] At a minimum, the full chemical name, "7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one," must be written out.

  • Container Handling: Keep the waste container closed at all times except when actively adding waste.[1][3] All additions of liquid waste must be performed in a chemical fume hood to manage vapor release.[3]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The SAA should be located at or near the point of generation.

  • Containers must be stored within secondary containment (e.g., a chemical-resistant tub or tray) to capture any potential leaks.[3]

  • Store away from incompatible materials such as acids, bleach, peroxides, and other oxidizing agents.[1]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.

  • Documentation: All off-site transport of hazardous waste must be accompanied by proper documentation, such as a "trip-ticket" or a hazardous waste manifest.[5][6][7] This creates a cradle-to-grave tracking system, ensuring the waste is handled and disposed of by licensed professionals in a compliant manner.

Part 3: Prohibited Disposal Methods

To prevent environmental contamination and ensure regulatory compliance, the following disposal methods are strictly forbidden:

  • NO Drain Disposal: Halogenated organic compounds must never be poured down the drain.[4] They can persist in the environment and lead to the formation of toxic iodinated disinfection by-products in water treatment systems.[8]

  • NO Regular Trash Disposal: As a hazardous chemical, it cannot be disposed of in the regular solid waste stream.[9]

  • NO Mixing with Non-Halogenated Waste: Commingling halogenated waste with non-halogenated streams significantly increases disposal costs and complexity.[3]

  • NO In-Lab Treatment: Do not attempt to neutralize or deactivate this compound in the lab. Methods used for elemental iodine, such as reduction with sodium thiosulfate, are not effective for the stable carbon-iodine bond in this molecule.[10] Unauthorized on-site treatment of hazardous waste is a violation of regulations.[7]

  • NO Autoclaving or Incineration in Bio-waste: Autoclaving materials containing iodine can create hazardous iodine vapor, and improper incineration can release iodine clouds into the atmosphere.[11]

Part 4: Data Summary and Workflow Visualization

Chemical Safety and Disposal Summary
PropertyDataSource
CAS Number 61938-66-7[12][13]
Molecular Formula C₁₁H₉IN₂O[12]
Molecular Weight 312.11 g/mol [12]
Inferred Hazards Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation. Handle as a potential carcinogen and organ toxicant.[1][2]
Primary Disposal Route Segregated as Halogenated Organic Hazardous Waste for collection by licensed professionals.[3][4]
Disposal Decision Workflow

DisposalWorkflow cluster_main Disposal Protocol for 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one cluster_spill Spill Response start Waste Generation (Solid, Liquid, or Contaminated Labware) identify Identify as Halogenated Organic Waste start->identify segregate Segregate in Designated, Labeled 'Halogenated Waste' Container identify->segregate spill_check Spill or Release? pickup Contact EHS for Waste Pickup and Manifesting spill_check->pickup No spill_contain Contain Spill with Inert Absorbent spill_check->spill_contain Yes store Store Sealed Container in SAA with Secondary Containment segregate->store store->spill_check spill_collect Collect Debris into Sealed Hazardous Waste Bag spill_contain->spill_collect spill_label Label as Hazardous Waste spill_collect->spill_label spill_label->store

Caption: A workflow for the proper disposal of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and corporate responsibility. By adhering to this comprehensive disposal protocol for 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, you actively contribute to a safe and sustainable research environment. Always consult your institution's specific waste management policies and your local regulations to ensure full compliance.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Food and Agriculture Organization of the United Nations. (1997). WASTE DISPOSAL (CHEMICAL WASTE) (GENERAL) REGULATION. FAOLEX.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. The University of Chicago.
  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Environmental Protection Department, Hong Kong. (2025). Chemical Waste Control.
  • Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
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Handling

A Senior Application Scientist's Guide to Handling 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Introduction: Beyond the Catalog Number Welcome, fellow researchers. You are working with 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS No: 61938-66-7), a unique heterocyclic compound with significant potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Catalog Number

Welcome, fellow researchers. You are working with 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS No: 61938-66-7), a unique heterocyclic compound with significant potential.[1][2] Its fused pyrroloquinazoline core makes it a valuable building block for novel therapeutics, particularly in oncology and anti-inflammatory research, while the iodine atom at the 7-position provides a reactive handle for synthetic diversification.[1][3][4]

However, its novelty means that comprehensive toxicological data is not yet publicly available.[2][5] This guide is therefore constructed from first principles, combining data from structurally related quinazolinones, iodo-aromatic compounds, and decades of collective laboratory experience. Our objective is not merely to list procedures, but to build a self-validating system of safety and operational logic. Adherence to this guide is mandatory for ensuring personnel safety and data integrity.

Hazard Assessment: A Mechanistic Approach

The potential hazards of this compound are inferred from its two key structural motifs: the quinazolinone core and the iodo-aromatic system.

  • Quinazolinone Core: This heterocyclic system is known to be biologically active. Related quinazolinone derivatives are reported to cause skin, eye, and respiratory irritation.[6] Systemic effects upon ingestion or significant absorption cannot be ruled out.

  • Iodo-Aromatic Moiety: Aromatic iodides are reactive synthetic intermediates.[7] More fundamentally, many iodine-containing organic compounds can release iodine or hydrogen iodide under certain conditions (e.g., heat, strong acids). Elemental iodine is a known irritant, capable of causing chemical burns to the skin and severe damage to the respiratory tract upon inhalation.[8]

Given the lack of specific data, we must operate under the precautionary principle , treating this compound as harmful if swallowed, irritating to the skin, eyes, and respiratory system, and potentially reactive with strong oxidizing agents.[5][6]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is non-negotiable and must be based on a comprehensive risk assessment. The following table outlines the minimum requirements for handling 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.

Protection TypeSpecificationRationale
Eye & Face Chemical splash goggles and a full-face shield.Goggles protect against splashes; a face shield is mandatory when handling the solid powder or larger solution volumes to protect against unexpected aerosolization.[6][9]
Hand Nitrile or Neoprene Gloves (double-gloving recommended).Provides a barrier against skin contact. While specific breakthrough data is unavailable, nitrile offers good general protection.[6] Inspect gloves for any signs of degradation before and during use.
Body Flame-resistant laboratory coat.Protects skin and personal clothing from contamination. Must be kept fully fastened.[6]
Respiratory NIOSH-approved N95 (or higher) respirator.Mandatory when handling the solid powder. This prevents the inhalation of fine airborne particles, a primary route of exposure.[6]

Operational Plan: A Step-by-Step Workflow

All handling of this compound, particularly in its solid form, must occur within a certified chemical fume hood to control potential dust and vapors.[6][8]

Preparation and Weighing
  • Pre-Operational Check: Ensure the chemical fume hood is functioning correctly. Confirm that a safety shower and eyewash station are unobstructed and accessible.[6]

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Surface Decontamination: Wipe down the work surface and analytical balance within the fume hood with an appropriate solvent (e.g., 70% ethanol) to prevent cross-contamination.

  • Weighing: Tare a suitable weighing vessel. Carefully transfer the required amount of the solid compound. Avoid creating dust by using gentle movements. Close the primary container immediately after dispensing.

Dissolution
  • Vessel Preparation: Place a stir bar in the flask or beaker that will contain the final solution.

  • Solvent Addition: Add the desired solvent to the reaction vessel first.

  • Compound Addition: Slowly and carefully add the weighed solid 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one to the solvent to prevent splashing.[6]

  • Mixing: Begin stirring to facilitate dissolution.

Post-Handling
  • Decontamination: Thoroughly decontaminate all work surfaces, glassware, and equipment that came into contact with the chemical.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[6]

Workflow Visualization

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_check 1. Pre-Op Checks (Fume Hood, Eyewash) don_ppe 2. Don Full PPE prep_check->don_ppe weigh 3. Weigh Solid don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve decon 5. Decontaminate Surfaces & Glassware dissolve->decon dispose 6. Segregate Waste decon->dispose wash 7. Wash Hands dispose->wash caption Safe Handling Workflow

Safe Handling Workflow

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one must be treated as hazardous chemical waste.[6] Do not dispose of this material down the drain or in regular trash.[10]

Solid Waste
  • Contaminated Materials: All contaminated disposables (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste bag or container.

  • Excess Solid: Unused solid compound must be disposed of in its original or a suitable, tightly sealed container labeled as hazardous waste.

Liquid Waste (Aqueous & Organic)
  • Segregation: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Iodine Neutralization (for Aqueous Waste): Before final pickup, it is best practice to neutralize the potentially reactive iodine species in aqueous solutions. This protocol must be performed in a fume hood.

    • Prepare Neutralizing Agent: Create a 10% (w/v) solution of sodium thiosulfate in water.

    • Neutralization: While stirring the aqueous waste solution, add the sodium thiosulfate solution dropwise.

    • Endpoint: Continue adding until the characteristic yellow/brown color of iodine (if present) completely disappears and the solution becomes colorless.[11]

    • pH Check: Verify that the pH of the neutralized solution is between 6.0 and 8.0 using a pH strip.[11]

    • Final Disposal: The neutralized, pH-adjusted solution should still be collected in a hazardous aqueous waste container for professional disposal, in accordance with institutional guidelines.[11]

CRITICAL: Never mix iodine-containing waste with bleach, as this can generate toxic fumes. Do not autoclave iodine-containing waste, as this can vaporize hazardous iodine compounds.

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